MRT 68601 hydrochloride
Descripción
Propiedades
Fórmula molecular |
C25H34N6O2.HCl |
|---|---|
Peso molecular |
487.04 |
Sinónimos |
N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to MRT 68601 Hydrochloride and the Serendipitous Discovery of a Potent ULK1/2 Inhibitor Scaffold
Abstract
This technical guide provides an in-depth exploration of MRT 68601 hydrochloride, a compound initially developed as a potent inhibitor of TANK-binding kinase 1 (TBK1). We will trace its discovery, detail its mechanism of action, and present its biochemical and cellular characterization. This narrative further chronicles the pivotal discovery that the chemical scaffold of the related compound, MRT67307, also potently inhibits Unc-51-like kinase 1 and 2 (ULK1/2), key initiators of the autophagy pathway. This serendipitous finding led to the development of second-generation compounds, such as MRT68921, which have become invaluable tools for dissecting the role of ULK-dependent autophagy in health and disease. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to effectively utilize these chemical probes.
The Genesis: Targeting TBK1 in Cancer
The story of MRT 68601 begins not with autophagy, but with the pursuit of targeted cancer therapies. Research had identified that non-small cell lung cancer (NSCLC) cells with activating mutations in the K-Ras oncogene are "addicted" to the activity of TBK1 for their continued proliferation and survival[1][2]. TBK1, a serine-threonine kinase, is a critical node in innate immunity signaling, but was also found to play a pro-survival role in these specific cancer cells[2][3].
This dependency presented a clear therapeutic opportunity. A research program was initiated to develop small molecule inhibitors of TBK1. This effort led to the synthesis of a novel pyrimidine series of compounds, from which MRT 68601 emerged as a lead candidate[4].
Discovery and Initial Characterization of MRT 68601
MRT 68601 was identified as a potent, ATP-competitive inhibitor of TBK1. The primary research, published by Newman et al. in 2012, established that MRT 68601 could effectively block TBK1 kinase activity in cellular contexts[1][5]. The key discovery in this work was that TBK1 kinase activity was essential for driving basal autophagy in K-Ras mutant NSCLC cells. Treatment with MRT 68601 was shown to inhibit the formation of autophagosomes, a critical early step in the autophagy process[1][5]. This finding linked the TBK1-dependency of these cancer cells directly to the autophagy pathway, suggesting that the cells rely on this recycling process, driven by TBK1, for metabolic reprogramming and survival[1].
A Serendipitous Pivot: The Discovery of ULK1/2 Inhibition
While the MRT series of compounds were being characterized for their TBK1 activity, a separate line of investigation sought to find specific inhibitors for ULK1, the apical kinase in the autophagy initiation cascade. Given the high structural similarity within the human kinome, cross-reactivity of kinase inhibitors is a common phenomenon.
In a pivotal 2015 study by Petherick et al., an in-vitro screen of known kinase inhibitors revealed that MRT67307, a compound from the same chemical series as MRT 68601, was a potent inhibitor of both ULK1 and its close homolog ULK2. This discovery was a turning point, identifying the pyrimidine scaffold as a dual inhibitor of both the TBK1/IKKε and ULK1/2 kinase families[6].
This finding spurred the rational design of new analogs to optimize potency and selectivity for ULK1/2 over TBK1. This effort produced MRT68921 , a compound with significantly enhanced potency for ULK1 and ULK2, making it a more specific and powerful tool for studying ULK-dependent autophagy[7].
Biochemical and Cellular Characterization
The dual-target nature of this chemical series requires careful consideration when interpreting experimental results. The choice between MRT 68601, MRT67307, and MRT68921 depends entirely on the research question.
Potency and Selectivity
The inhibitory concentrations (IC50) of these key compounds highlight their distinct profiles. MRT 68601 is most potent against TBK1, while MRT68921 is the most potent inhibitor of ULK1/2 described from this series.
| Compound | Target Kinase | IC50 (nM) | Primary Reference |
| MRT 68601 | TBK1 | 6 | [4] |
| MRT67307 | ULK1 | 45 | [8] |
| ULK2 | 38 | [8] | |
| TBK1 | 19 | [6] | |
| IKKε | 160 | [6] | |
| MRT68921 | ULK1 | 2.9 | [7][9] |
| ULK2 | 1.1 | [7][9] |
Note: IC50 values can vary slightly depending on assay conditions (e.g., ATP concentration).
It is critical for researchers to acknowledge that even the more selective compounds like MRT68921 are not entirely specific. Kinome-wide screening has revealed off-target activity, notably against AMPK-related kinases and Aurora A kinase[10]. This underscores the importance of using multiple lines of evidence, such as genetic knockdown or mutant rescue experiments, to definitively attribute an observed phenotype to ULK1/2 inhibition.
Signaling Pathway Analysis
MRT 68601 and its analogs intervene at a critical juncture of cellular signaling. TBK1 is a key mediator of inflammatory and immune responses, while ULK1/2 are the gatekeepers of the autophagy pathway, responding to cellular nutrient status.
The ULK1/2 Autophagy Initiation Pathway
ULK1/2 exist in a complex with ATG13, FIP200, and ATG101[8]. Under nutrient-rich conditions, the mTORC1 complex directly phosphorylates and inactivates ULK1 and ATG13[11]. Upon nutrient starvation or mTOR inhibition (e.g., with rapamycin), mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex. Activated ULK1 then phosphorylates downstream substrates to initiate the formation of the autophagosome[8]. MRT68921 and related compounds directly inhibit the kinase activity of ULK1/2, thus blocking this initiation step.
Caption: The ULK1/2 signaling pathway for autophagy initiation.
Key Experimental Protocols
To properly assess the effects of MRT 68601, MRT68921, or related compounds, specific and validated assays are required. Here we provide detailed methodologies for two fundamental experiments.
Protocol: In Vitro ULK1 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ kinase assay systems and is designed to measure the direct inhibitory effect of a compound on purified ULK1 enzyme activity[12][13].
Objective: To determine the IC50 of a test compound against purified ULK1 kinase.
Materials:
-
Purified active ULK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
Test compound (e.g., MRT68921) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare 1x Kinase Assay Buffer.
-
Compound Plating: Add 1 µL of serially diluted test compound to the wells of a 384-well plate. For "Positive Control" (no inhibition) and "Blank" (no enzyme) wells, add 1 µL of DMSO.
-
Enzyme Addition: Prepare a solution of ULK1 enzyme in 1x Kinase Assay Buffer (e.g., at 2x the final desired concentration). Add 2 µL of this solution to the "Test Inhibitor" and "Positive Control" wells. Add 2 µL of 1x Kinase Assay Buffer without enzyme to the "Blank" wells.
-
Incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.
-
Initiate Reaction: Prepare a Substrate/ATP mix in 1x Kinase Assay Buffer containing MBP and ATP (e.g., at 2x final concentration). Initiate the kinase reaction by adding 2 µL of this mix to all wells.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.
-
Read Luminescence: Incubate at room temperature for 30 minutes and read the luminescence on a plate reader.
-
Data Analysis: Subtract the "Blank" signal from all other wells. Plot the percent inhibition (relative to the "Positive Control") against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol: Cellular Autophagy Flux Assay (Western Blot)
This protocol measures the rate of autophagy in cells by analyzing the levels of key markers, LC3-II and p62/SQSTM1, in the presence and absence of a lysosomal inhibitor[14]. An accumulation of LC3-II upon lysosomal blockade indicates active autophagic flux.
Objective: To determine if a compound inhibits autophagy flux in cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test Compound (e.g., MRT68921)
-
Lysosomal Inhibitor: Bafilomycin A1 (100 nM) or Chloroquine (50 µM)
-
RIPA or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
SDS-PAGE gels, transfer apparatus, PVDF membrane, and Western blot reagents
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Experimental Treatments: Set up four treatment groups:
-
Vehicle (DMSO)
-
Test Compound (e.g., 1 µM MRT68921)
-
Vehicle + Lysosomal Inhibitor
-
Test Compound + Lysosomal Inhibitor
-
-
Compound Incubation: Treat cells with the test compound for the desired duration (e.g., 6 hours).
-
Lysosomal Blockade: For the final 2-4 hours of the treatment period, add the lysosomal inhibitor (Bafilomycin A1 or Chloroquine) to the designated wells.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil for 5 minutes.
-
Load 15-30 µg of protein per lane on a 12-15% polyacrylamide gel to ensure separation of LC3-I (cytosolic, ~16 kDa) and LC3-II (lipidated, ~14 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and detect bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensity for LC3-II and p62. Normalize to the loading control (Actin). Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor (Condition 3 vs. Condition 1). Inhibition of flux by the test compound is demonstrated if the accumulation of LC3-II is blunted in its presence (Condition 4 vs. Condition 3). A corresponding accumulation of the autophagy substrate p62 upon treatment with an autophagy inhibitor is also indicative of a blocked flux[15][16].
Caption: Experimental workflow for the cellular autophagy flux assay.
Conclusion and Future Directions
The history of MRT 68601 is a compelling example of how research into one target can unexpectedly illuminate another. Originally a tool for studying TBK1 in cancer, its chemical scaffold provided the foundation for developing potent and widely used inhibitors of ULK1/2. Compounds like MRT68921 are now instrumental in probing the therapeutic potential of autophagy inhibition in diverse fields, including oncology and neurodegeneration. However, researchers using these tools must remain vigilant about their kinase selectivity profiles, employing rigorous controls to ensure that observed biological effects are correctly attributed to the intended target. The continued development of next-generation inhibitors with even greater selectivity will be crucial for definitively validating ULK1/2 as therapeutic targets and for the potential clinical translation of autophagy inhibitors.
References
-
Newman, A. C., Scholefield, C. L., Kemp, A. J., Newman, M., McIver, E. G., et al. (2012). TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling. PLOS ONE, 7(11), e50672. [Link]
-
Tang, D., et al. (2022). The role of TBK1 in cancer pathogenesis and anticancer immunity. Journal of Hematology & Oncology, 15(1), 44. [Link]
-
Newman, A. C., Scholefield, C. L., Kemp, A. J., Newman, M., McIver, E. G., Kamal, A., & Wilkinson, S. (2012). TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling. PLOS ONE. [Link]
-
Gottlieb, R. A., & Mentzer, R. M. (2013). Untangling Autophagy Measurements: All Fluxed Up. Circulation Research, 113(5), 490-492. [Link]
-
BPS Bioscience. (n.d.). ULK1 Active Kinase Datasheet. BPS Bioscience. [Link]
-
Newman, A. C., et al. (2012). TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling. PLoS One, 7(11), e50672. [Link]
-
Dyczynski, M., et al. (2021). ULK1 inhibition promotes oxidative stress–induced differentiation and sensitizes leukemic stem cells to targeted therapy. Science Translational Medicine, 13(613). [Link]
-
Cui, W., et al. (2020). A Review of ULK1-Mediated Autophagy in Drug Resistance of Cancer. Cancers, 12(2), 447. [Link]
-
Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(18), 11376–11383. [Link]
-
Lazarus, M. B., et al. (2018). Conservation of structure, function and inhibitor binding in UNC-51-like kinase 1 and 2 (ULK1/2). Biochemical Journal, 475(2), 433–447. [Link]
Sources
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- 11. ULK1 inhibition promotes oxidative stress–induced differentiation and sensitizes leukemic stem cells to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Unlocking TBK1 Inhibition: A Technical Whitepaper on MRT 68601 Hydrochloride
Introduction & Mechanistic Paradigm
The pursuit of targeted therapies in oncology and immunology has increasingly focused on non-canonical kinases that drive tumor survival and inflammatory responses. Among these, TANK-binding kinase 1 (TBK1) has emerged as a critical node. Originally characterized for its role in innate antiviral immunity (specifically the phosphorylation of IRF3), TBK1 is now recognized as a linchpin in oncogenic signaling, particularly in K-Ras-driven non-small cell lung cancer (NSCLC).
MRT 68601 hydrochloride is a highly potent, selective inhibitor of TBK1. Developed through rigorous structure-activity relationship (SAR) optimization, this compound provides researchers with a precise pharmacological tool to interrogate TBK1-dependent pathways. This whitepaper synthesizes the mechanistic grounding of MRT 68601, details its pharmacological profile, and establishes field-proven, self-validating experimental protocols for its application in advanced research.
The Molecular Target: TBK1 in Oncogenic Signaling
In wild-type cells, basal autophagy is a homeostatic process. However, as demonstrated by [2], K-Ras mutant NSCLC cells exhibit a profound "addiction" to basal autophagy to maintain cellular metabolism and survival.
TBK1 is the primary kinase driving this autophagic flux. The kinase activity of TBK1 facilitates the autophagic sequestration of specific cargo receptors, namely Ndp52 and its paralogue Tax1bp1 . Rather than merely degrading cellular waste, the turnover of these specific receptors constitutively engages non-canonical NF-κB signaling , driving the nuclear translocation of the transcription factor RelB . This RelB activation is essential for the proliferation and survival of K-Ras-dependent lung cancer cells. By deploying MRT 68601 hydrochloride, researchers can effectively decouple this kinase addiction, halting autophagosome formation and starving the tumor cells of their required survival signals.
Figure 1: TBK1-mediated signaling pathway in K-Ras driven NSCLC and the inhibitory mechanism of MRT 68601.
Pharmacological Profile of MRT 68601 Hydrochloride
MRT 68601 hydrochloride belongs to a novel series of 2,4-diamino-5-cyclopropyl pyrimidines. According to the foundational SAR studies by [2], the compound was synthesized by optimizing the scaffold of BX795 (a known PDK1/TBK1 inhibitor) to drastically improve target selectivity and drug-like properties. MRT 68601 acts as an ATP-competitive inhibitor, lodging into the hinge region of the TBK1 kinase domain.
Quantitative Data Summary
The following table consolidates the critical physicochemical and biological parameters of MRT 68601 hydrochloride required for precise assay formulation:
| Parameter | Specification / Value |
| Target Protein | TANK-binding kinase 1 (TBK1) |
| Biochemical IC₅₀ | 6 nM |
| Chemical Formula | C₂₅H₃₄N₆O₂ • HCl |
| Molecular Weight | 487.04 g/mol |
| CAS Number | 1962928-25-1 |
| Purity (HPLC) | ≥98% |
| Primary Cellular Effect | Inhibits autophagosome formation in NSCLC |
| Solubility | Soluble in DMSO (Ensure complete dissolution prior to aqueous dilution) |
Self-Validating Experimental Methodologies
To ensure scientific integrity, simply applying an inhibitor and measuring cell death is insufficient. As a Senior Application Scientist, I mandate that experimental workflows must be self-validating systems . This means incorporating orthogonal controls and distinguishing between upstream target engagement and downstream phenotypic results.
Protocol 1: Cell-Free Biochemical Validation (TR-FRET Kinase Assay)
Rationale & Causality: Before testing in complex cellular models, one must confirm the intrinsic potency of the batch. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay isolates TBK1 from cellular feedback loops, proving that MRT 68601 directly prevents the phosphorylation of the substrate.
-
Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Reconstitute MRT 68601 hydrochloride in anhydrous DMSO to a 10 mM stock, then perform a 10-point serial dilution.
-
Enzyme-Inhibitor Pre-incubation: Incubate recombinant human TBK1 (0.5 nM final) with the MRT 68601 dilutions for 15 minutes at room temperature. Causality: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.
-
Reaction Initiation: Add a master mix containing ATP (at the predetermined Kₘ value for TBK1, typically ~10 µM) and a biotinylated synthetic peptide substrate.
-
Detection & Validation: After 60 minutes, terminate the reaction with EDTA (to chelate Mg²⁺ and halt kinase activity). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
-
Self-Validation Check: Include a "No Enzyme" control (baseline FRET) and a "Vehicle (DMSO)" control (maximum FRET). The calculated IC₅₀ should closely align with the established 6 nM benchmark.
Protocol 2: Autophagic Flux and RelB Translocation Assay in A549 Cells
Rationale & Causality: To prove that MRT 68601 inhibits autophagosome formation rather than just blocking lysosomal degradation, we must perform an autophagic flux assay using Chloroquine (CQ). Furthermore, because RelB translocates to the nucleus upon activation, whole-cell lysis will mask the inhibitory effect. Subcellular fractionation is strictly required.
-
Cell Culture & Seeding: Seed A549 cells (K-Ras mutant NSCLC) in 6-well plates at 3x10⁵ cells/well. Allow 24 hours for adherence.
-
Orthogonal Genetic Control (Self-Validation): Transfect one cohort of wells with non-targeting siRNA and another with TBK1-specific siRNA for 48 hours. Causality: If MRT 68601 causes phenotypic changes not mirrored by the TBK1 siRNA knockdown, the compound may be exhibiting off-target effects at the chosen concentration.
-
Compound Treatment: Treat cells with Vehicle (0.1% DMSO) or MRT 68601 (e.g., 1 µM) for 4 hours. In parallel wells, co-treat with 50 µM Chloroquine (CQ) for the final 2 hours.
-
Causality of CQ: CQ neutralizes lysosomal pH, preventing the degradation of autophagosomes. If MRT 68601 successfully inhibits autophagosome formation, the LC3-II accumulation normally induced by CQ will be severely blunted.
-
-
Subcellular Fractionation: Harvest cells and lyse using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing NP-40 to disrupt the plasma membrane while leaving the nuclear envelope intact. Centrifuge at 3,000 x g to pellet the intact nuclei.
-
Immunoblotting: Run lysates on SDS-PAGE. Probe the cytosolic fraction for LC3-I/II and Ndp52. Probe the nuclear fraction for RelB. Use Lamin A/C as a nuclear loading control and GAPDH as a cytosolic control.
Figure 2: Self-validating experimental workflow for assessing TBK1 inhibition and autophagic flux.
Conclusion
MRT 68601 hydrochloride represents a highly refined, targeted approach to dismantling the kinase addiction observed in specific oncogenic phenotypes. By understanding the causal link between TBK1, autophagic sequestration of Ndp52/Tax1bp1, and RelB activation, researchers can deploy this compound not just as a generic inhibitor, but as a precision scalpel for dissecting non-canonical NF-κB signaling pathways.
References
-
Newman AC, Scholefield CL, Kemp AJ, Newman M, McIver EG, Kamal A, et al. "TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling." PLoS ONE, 2012;7(11):e50672.[Link]
-
McIver EG, Bryans J, Birchall K, Chugh J, Drake T, Lewis SJ, et al. "Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases." Bioorganic & Medicinal Chemistry Letters, 2012 Dec 1;22(23):7169-73.[Link]
MRT68601 Hydrochloride: A Technical Guide for the Discerning Researcher in TBK1-Mediated Signaling
Foreword: Navigating the Crossroads of Innate Immunity and Cellular Homeostasis
TANK-Binding Kinase 1 (TBK1) has emerged from the complexities of cellular signaling as a critical nexus, orchestrating responses in innate immunity, autophagy, and oncogenesis.[1] Its position as a central kinase in these pathways makes it a compelling target for therapeutic intervention and a vital tool for dissecting fundamental biological processes. This guide provides an in-depth technical overview of MRT68601 hydrochloride, a potent and selective inhibitor of TBK1. Herein, we move beyond a simple recitation of facts and figures to offer a field-proven perspective on its application, the rationale behind experimental design, and the interpretation of results, empowering researchers to leverage this tool with precision and confidence.
Section 1: The Central Role of TBK1 in Cellular Signaling
TBK1, a non-canonical IκB kinase (IKK) family member, is a serine/threonine kinase that acts as a critical signaling node downstream of various cellular sensors.[2][3] Its activation is a key event in the cellular response to pathogen-associated molecular patterns (PAMPs), such as viral DNA and RNA, and danger-associated molecular patterns (DAMPs).
The TBK1 Signaling Axis in Innate Immunity
The canonical role of TBK1 is in the innate immune response to viral infections. Upon recognition of foreign nucleic acids by cytosolic sensors like cGAS (cyclic GMP-AMP synthase) or RIG-I-like receptors (RLRs), a signaling cascade is initiated that converges on TBK1. Activated TBK1 then phosphorylates key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3). This phosphorylation event triggers the dimerization and nuclear translocation of IRF3, leading to the transcriptional activation of type I interferons (IFN-α/β), which are crucial for establishing an antiviral state.[3]
Figure 1: Simplified schematic of the TBK1 signaling pathway in innate immunity.
TBK1's Function in Autophagy and Cellular Homeostasis
Beyond its role in immunity, TBK1 is a key regulator of autophagy, the cellular process of degrading and recycling damaged organelles and proteins. TBK1 can phosphorylate several autophagy receptors, such as p62/SQSTM1 and optineurin, which facilitates the clearance of cellular debris and pathogens.[4] This function places TBK1 at the intersection of cellular stress responses and quality control.
Section 2: MRT68601 Hydrochloride - A Potent and Selective TBK1 Inhibitor
MRT68601 hydrochloride is a small molecule inhibitor that has demonstrated high potency against TBK1. Understanding its chemical and physical properties is paramount for its effective use in experimental settings.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | |
| Molecular Formula | C₂₅H₃₄N₆O₂.HCl | |
| Molecular Weight | 487.04 g/mol | |
| IC₅₀ (TBK1) | 6 nM | [4] |
| Solubility | Water (100 mM), DMSO (100 mM) | |
| Appearance | Crystalline solid | N/A |
| Storage | Desiccate at room temperature | [4] |
Note: The provided solubility data is a guideline. It is always recommended to perform solubility tests in your specific experimental buffers and media.
Selectivity Profile and Off-Target Considerations
The utility of a kinase inhibitor is intrinsically linked to its selectivity. While MRT68601 is a potent TBK1 inhibitor, it is crucial to be aware of potential off-target effects. Many TBK1 inhibitors also exhibit activity against the closely related kinase IKKε.[3] Comparative studies with other well-characterized TBK1 inhibitors are essential for interpreting experimental outcomes.
| Inhibitor | Target(s) | IC₅₀ (TBK1) | Key Off-Targets |
| MRT68601 | TBK1 | 6 nM | IKKε |
| GSK8612 | TBK1 | pIC₅₀ = 6.8 | Highly selective; minimal off-targets reported. |
| BX795 | TBK1, IKKε, PDK1, Aurora Kinase | 6 nM | Numerous kinases, including PDK1 and Aurora kinases. |
This table is a summary of publicly available data and is intended for comparative purposes. Researchers should consult the primary literature for detailed selectivity profiling.
The high potency of MRT68601 for TBK1, coupled with an awareness of its potential interaction with IKKε, allows for well-controlled experiments. The use of structurally and mechanistically diverse inhibitors, such as the highly selective GSK8612, can serve as an invaluable tool for validating findings attributed specifically to TBK1 inhibition.
Section 3: Experimental Protocols for Interrogating TBK1 Function with MRT68601
The following protocols are designed to provide a robust framework for investigating the role of TBK1 in various cellular contexts using MRT68601.
Biochemical Assay: In Vitro TBK1 Kinase Activity
This assay directly measures the enzymatic activity of recombinant TBK1 and is ideal for determining the IC₅₀ of inhibitors like MRT68601.
Principle: The assay quantifies the amount of ADP produced from ATP during the phosphorylation of a substrate by TBK1.
Materials:
-
Recombinant human TBK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
MRT68601 hydrochloride
-
ADP-Glo™ Kinase Assay kit or similar ADP detection system
-
384-well white plates
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of MRT68601 in the kinase assay buffer. The final concentration should typically range from picomolar to micromolar to generate a full dose-response curve.
-
Enzyme and Substrate Preparation: Dilute recombinant TBK1 and MBP in the kinase assay buffer to the desired working concentrations.
-
Assay Plate Setup: In a 384-well plate, add the inhibitor dilutions or vehicle (DMSO) to the respective wells.
-
Enzyme Addition: Add the diluted TBK1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of MBP and ATP. The final ATP concentration should be close to the Kₘ for TBK1.
-
Incubation: Incubate the reaction at 30°C for 45-60 minutes.
-
ADP Detection: Stop the kinase reaction and measure ADP production according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration and plot the data to determine the IC₅₀ value.
Cellular Assay: Western Blot for Phospho-IRF3
This assay assesses the ability of MRT68601 to inhibit TBK1 activity within a cellular context by measuring the phosphorylation of its direct downstream target, IRF3.
Recommended Cell Lines:
-
A549 (Human lung carcinoma): Adherent cells that are a well-established model for studying innate immune signaling. Seeding density of 4,000-8,000 cells/cm² is recommended.[5][6][7]
-
THP-1 (Human monocytic cell line): Suspension cells that can be differentiated into macrophage-like cells and are highly responsive to innate immune stimuli.
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere (for A549) or stabilize in culture. Pre-treat the cells with a dilution series of MRT68601 for 1-2 hours.
-
TBK1 Pathway Activation: Stimulate the cells with a TBK1 agonist. Common stimuli include:
-
Poly(I:C): A synthetic analog of double-stranded RNA that activates TLR3 and RIG-I pathways. A typical concentration for THP-1 cells is 20 µg/mL for 1 hour.[8]
-
cGAMP: The natural ligand for STING, which directly activates the downstream TBK1 pathway. A typical concentration for THP-1 cells is 2.5 µg/mL for 1.5 hours.
-
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for phospho-IRF3 and normalize to a loading control (e.g., β-actin or total IRF3).
Cellular Assay: IFN-β Secretion via ELISA
This assay measures the functional downstream consequence of TBK1 activation and its inhibition by MRT68601.
Procedure:
-
Cell Treatment: Follow the same cell seeding, pre-treatment with MRT68601, and stimulation protocol as described for the phospho-IRF3 Western blot (Section 3.2).
-
Supernatant Collection: After the stimulation period (typically 16-24 hours for robust IFN-β production), collect the cell culture supernatant.
-
ELISA: Perform an IFN-β ELISA according to the manufacturer's instructions for a commercially available kit.[9][10] This generally involves:
-
Adding the supernatant and standards to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of IFN-β in the samples based on the standard curve and determine the IC₅₀ of MRT68601 for IFN-β production.
Autophagy Flux Assay: LC3-II Western Blot
This assay is used to determine the effect of MRT68601 on autophagy by monitoring the conversion of LC3-I to the autophagosome-associated form, LC3-II.
Procedure:
-
Cell Treatment: Plate cells and treat with MRT68601 at the desired concentrations.
-
Lysosomal Inhibition (Crucial for Flux Measurement): For the last 2-4 hours of the experiment, treat a parallel set of wells with a lysosomal inhibitor such as Bafilomycin A1 (100-200 nM) or Chloroquine (50 µM). This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.[11]
-
Cell Lysis and Western Blotting: Lyse the cells and perform a Western blot as described previously. Use a primary antibody that detects both LC3-I and LC3-II. It is recommended to use a high-percentage polyacrylamide gel (e.g., 15%) for better separation of the two forms.
-
Data Analysis: Compare the levels of LC3-II in the absence and presence of the lysosomal inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates an increase in autophagic flux. MRT68601's effect on this flux can then be determined.
Figure 2: Workflow for assessing autophagic flux using LC3 Western blotting.
Section 4: Troubleshooting and Best Practices
Western Blotting for Phospho-Proteins:
-
Weak or No Signal: Ensure the use of fresh lysis buffer with active phosphatase inhibitors. Optimize the primary antibody concentration and consider a longer incubation time at 4°C.
-
High Background: Use 5% BSA in TBST for blocking and antibody dilutions. Ensure adequate washing steps.
Cellular Assays:
-
Cell Viability: At high concentrations or with prolonged incubation, inhibitors can be toxic. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.
-
Inconsistent Stimulation: Ensure consistent cell density and health. The timing and concentration of the stimulus are critical for reproducible results.
Conclusion: A Powerful Tool for a Complex Target
MRT68601 hydrochloride is a valuable research tool for dissecting the multifaceted roles of TBK1. Its high potency allows for the effective inhibition of TBK1-mediated signaling pathways in both biochemical and cellular assays. By employing the robust protocols outlined in this guide and maintaining a keen awareness of its selectivity profile, researchers can confidently explore the intricate biology of TBK1 and its implications in health and disease. The key to unlocking the full potential of this inhibitor lies not just in its application, but in the thoughtful design of experiments and the rigorous interpretation of data.
References
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Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. [Link]
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Elabscience. Human IFN-β(Interferon Beta) ELISA Kit. [Link]
-
Bio-protocol. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting. [Link]
-
AACR Journals. (2014, July 1). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. [Link]
-
PBL Assay Science. Human IFN-Beta ELISA Kit, High Sensitivity (VeriKine-HS 41415). [Link]
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PNAS. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. [Link]
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Boster Biological Technology. (2024, November 15). Western Blot Problems: Troubleshooting Tips & Solutions. [Link]
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Oreate AI. (2026, February 18). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]
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ResearchGate. Cell seeding density calculation for A549 cell line. The cells were...[Link]
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SpringerLink. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells. [Link]
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ResearchGate. THP-1 cells were left untreated or were stimulated with poly(I-C) (20 ...[Link]
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Graphviz. (2024, September 28). DOT Language. [Link]
-
BPS Bioscience. IRF Reporter (Luc) – THP-1 Cell Line (cGAS-Sting Signaling Pathway). [Link]
-
ResearchGate. TGP significantly inhibits signal transduction dependent on various canonical STING stimulators. (A) BMDMs were firstly incubated with TGP (200 µg·mL−1) for 1 h, subsequently stimulated with ISD (2.5 μg·mL−1), cGAMP (2.5 μg·mL−1), diABZI (10 μmol·L−1) for 1.5 h.[Link]
-
Bio-Techne. Western Blot Troubleshooting Guide. [Link]
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YouTube. (2021, January 14). Graphviz tutorial. [Link]
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Nanion Technologies. Immune cell-mediated killing of A549 cancer target cells in real-time. [Link]
-
Nanopartikel.info. (2014, April 10). MTS assay in A549 cells. [Link]
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Journal of Visualized Experiments. (2016, January 24). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. [Link]
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Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
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Nanopartikel.info. (2014, April 9). Culturing A549 cells. [Link]
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Frontiers. (2024, August 4). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. [Link]
-
National Institutes of Health. (2022, November 28). Targeting TANK-binding kinase 1 (TBK1) in cancer. [Link]
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Nature. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]
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National Institutes of Health. A non-canonical, interferon-independent signaling activity of cGAMP triggers DNA damage response signaling. [Link]
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CAS. (2024, August 23). How AI drug discovery is identifying TBK1 inhibitors. [Link]
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PubMed. (2025, May 28). MST1 modulates inflammatory responses by targeting the NF-κB/NLRP3 pathway in LPS-induced acute lung injury. [Link]
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CAS. (2024, September 17). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. [Link]
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AACR Journals. (2020, March 3). TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss. [Link]
-
National Institutes of Health. (2017, July 14). NF-κB signaling in inflammation. [Link]
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Frontiers. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]
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National Institutes of Health. Targeting the NF-κB pathway enhances responsiveness of mammary tumors to JAK inhibitors. [Link]
-
ICE Bioscience. Kinase Panel Screening. [Link]
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bioRxiv. (2025, May 16). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. [Link]
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Foreword: Precision in Chemical Probes—Defining the Action of MRT68601
An In-depth Technical Guide to the Signaling Pathway Involvement of MRT68601 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the specificity of a chemical probe is paramount. The "MRT" series of compounds encompasses inhibitors with distinct and potent activities. While molecules such as MRT68921 are well-characterized as powerful inhibitors of the autophagy-initiating kinases ULK1 and ULK2[1][2][3], the subject of this guide, MRT68601 hydrochloride , is a structurally related but distinct compound. It is crucial for scientific integrity to establish that MRT68601 is, in fact, a highly potent and selective inhibitor of TANK-binding kinase 1 (TBK1)[4].
This guide is structured to provide a scientifically accurate and in-depth exploration of the signaling pathways modulated by MRT68601. We will begin by defining its primary target, TBK1, and then delve into the canonical signaling pathways this kinase governs, primarily in the innate immune response. Furthermore, we will explore the well-documented, yet mechanistically distinct, role of TBK1 in the regulation of autophagy. This technical guide will provide the necessary framework and field-proven protocols to utilize MRT68601 as a precise tool for investigating TBK1-mediated cellular events.
MRT68601 Hydrochloride: A Potent and Selective Inhibitor of TBK1
MRT68601 hydrochloride has been robustly characterized as a potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK) that plays a central role in coordinating inflammatory and anti-viral responses.[4] Its utility as a research tool is grounded in its high potency for its intended target.
Mechanism of Action:
MRT68601 functions by binding to the ATP pocket of the TBK1 kinase domain. This occupation prevents the binding and hydrolysis of ATP, thereby inhibiting the phosphorylation of downstream TBK1 substrates. This blockade effectively halts signal transduction along the pathways governed by TBK1.
Quantitative Data Summary:
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| MRT68601 | TBK1 | 6 | In vitro kinase assay | [4] |
Note: While MRT68601 has been noted to inhibit autophagosome formation, this is understood as a consequence of its potent inhibition of TBK1, which itself is a regulator of autophagy, rather than direct inhibition of core autophagy kinases like ULK1.
The Core Signaling Pathway: TBK1 as a Nodal Kinase in Innate Immunity
TBK1 is a critical signaling node that integrates signals from various pattern recognition receptors (PRRs) to orchestrate a robust innate immune response. Its activation is a key step in producing type I interferons (IFNs) and other inflammatory cytokines.
Canonical Activation and Downstream Effects:
-
Upstream Activation: Upon detection of viral or bacterial components, such as cytosolic DNA by the cGAS-STING pathway or viral RNA by RIG-I-MAVS, TBK1 is recruited to signaling platforms where it becomes activated through trans-autophosphorylation at Serine 172.[5][6]
-
IRF3/7 Phosphorylation: Activated TBK1 directly phosphorylates the transcription factors Interferon Regulatory Factor 3 (IRF3) and IRF7. This phosphorylation event triggers their dimerization and translocation into the nucleus.[5]
-
Gene Transcription: In the nucleus, dimerized IRF3/7 drive the transcription of genes encoding type I interferons (e.g., IFN-α, IFN-β).
-
NF-κB Activation: TBK1 also contributes to the activation of the NF-κB pathway, leading to the transcription of a wide array of pro-inflammatory genes.[6]
Signaling Pathway Diagram:
Caption: Canonical TBK1 signaling in response to pathogens and its inhibition by MRT68601.
The Role of TBK1 in Autophagy Regulation
While the ULK1/2 complex is the primary initiator of autophagy in response to nutrient deprivation, TBK1 plays a significant, albeit different, role in regulating autophagic processes, particularly in selective autophagy (e.g., mitophagy) and in response to pathogenic invasion.
TBK1-Mediated Autophagy:
-
Receptor Phosphorylation: TBK1 can phosphorylate autophagy receptors, such as p62/SQSTM1 and OPTN, enhancing their affinity for ubiquitin-coated cargo and for LC3 on the phagophore membrane. This action is crucial for targeting specific cargo for degradation.
-
Crosstalk with Immune Signaling: TBK1 links innate immune sensing to autophagy, using the autophagic machinery to eliminate intracellular pathogens (xenophagy).
The inhibition of autophagosome formation observed with MRT68601 is therefore mechanistically linked to the blockade of TBK1's function in phosphorylating these key autophagy adaptors, disrupting the recognition and engulfment of specific cargo.
Experimental Protocols for Interrogating the MRT68601-Modulated Pathway
To accurately assess the biological effects of MRT68601, a combination of techniques targeting both the primary TBK1 pathway and its downstream consequences on processes like autophagy is required.
Western Blotting for TBK1 Pathway Activation and Autophagy Markers
Causality: This protocol provides a direct biochemical readout of the phosphorylation status of TBK1 and its key substrate, IRF3. It simultaneously allows for the assessment of downstream effects on autophagy by monitoring the levels of LC3 and p62. This allows researchers to directly correlate the inhibition of TBK1 activity with changes in autophagy.
Self-Validating System: The protocol's integrity relies on the inclusion of a positive control for pathway activation (e.g., treatment with a STING agonist like cGAMP) and a vehicle control (DMSO). Comparing the effects of MRT68601 under both basal and stimulated conditions validates that the inhibitor is acting on the intended pathway.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate relevant cells (e.g., A549 lung cancer cells, THP-1 monocytes) to achieve 70-80% confluency.
-
To activate the TBK1 pathway, transfect cells with poly(dA:dT) or treat with cGAMP for 2-6 hours.
-
Pre-treat cells with MRT68601 (e.g., 10-100 nM) or vehicle (DMSO) for 1 hour prior to stimulation.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on an appropriate percentage SDS-PAGE gel (a 15% gel or gradient gel is recommended for resolving LC3-I and LC3-II).[7]
-
Transfer proteins to a PVDF membrane.
-
Block with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Phospho-TBK1 (Ser172)
-
Total TBK1
-
Phospho-IRF3 (Ser396)
-
Total IRF3
-
LC3B (to detect both LC3-I and LC3-II)
-
p62/SQSTM1
-
A loading control (e.g., GAPDH, Tubulin).
-
-
Wash membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
Experimental Workflow Diagram:
Caption: A standard workflow for Western blot analysis of TBK1 signaling and autophagy.
Immunofluorescence for IRF3 Nuclear Translocation
Causality: This imaging-based assay provides a direct visual confirmation of TBK1 pathway inhibition. Since TBK1-mediated phosphorylation is required for IRF3 to translocate from the cytoplasm to the nucleus, blocking TBK1 with MRT68601 will prevent this stimulus-induced translocation, providing a clear and quantifiable cellular phenotype.
Self-Validating System: Comparing unstimulated cells (IRF3 is cytoplasmic), stimulated cells (IRF3 is nuclear), and cells pre-treated with MRT68601 before stimulation (IRF3 remains cytoplasmic) provides a robust, self-contained experiment.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells on sterile glass coverslips in a 24-well plate.
-
Pre-treat with MRT68601 or vehicle (DMSO) for 1 hour.
-
Stimulate with an appropriate TBK1 activator (e.g., cGAMP) for 2-4 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against IRF3 for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips onto microscope slides.
-
Acquire images using a fluorescence or confocal microscope.
-
Analyze the subcellular localization of the IRF3 signal. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure the degree of translocation.
-
Logical Relationship Diagram:
Caption: The logical sequence from immune stimulus to IRF3 translocation and its blockade by MRT68601.
Concluding Remarks
MRT68601 hydrochloride is a powerful and specific chemical probe for the study of TBK1 kinase signaling. Its utility lies in its ability to potently inhibit TBK1, allowing for the dissection of its roles in innate immunity, inflammation, cell survival, and autophagy. When designing experiments, it is critical to distinguish MRT68601 from other related compounds that target different kinases, such as ULK1. By employing the robust, self-validating protocols outlined in this guide, researchers can confidently elucidate the complex and multifaceted biological functions of TBK1.
References
- Al-Bari, M. A. A., & Xu, P. (2020). Molecular regulation of autophagy machinery by mTOR- and AMPK-dependent signalings. Molecular Cancer, 19(1), 159.
- Cremer, T. J., et al. (2019). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. PNAS, 116(29), 14649–14658.
- Sinha, R. A., et al. (2022). ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. Frontiers in Cell and Developmental Biology, 10, 843034.
- Zachari, M., & Ganley, I. G. (2017). The mammalian ULK1 complex and autophagy initiation. Essays in Biochemistry, 61(6), 585–597.
- Nazio, F., et al. (2016). ULK1 cycling: The ups and downs of the autophagy response. Journal of Cell Biology, 215(6), 763–765.
- Ou, Y. H., et al. (2011).
- Herhaus, L., & Dikic, I. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets, 24(9), 845–856.
- Li, Y., et al. (2023). TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Frontiers in Immunology, 14, 1226410.
- Wang, C., et al. (2024). TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. International Journal of Molecular Sciences, 25(5), 2699.
- Jensen, L. E., et al. (2022). An optimized protocol for immuno-electron microscopy of endogenous LC3. Autophagy, 18(4), 930–943.
- Mizushima, N., & Yoshimori, T. (2010). Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. Cold Spring Harbor Protocols, 2010(11), pdb.prot5515.
- Singh, S., et al. (2023). Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting. In Methods in Molecular Biology, vol 2691. Humana, New York, NY.
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Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved March 7, 2026, from [Link]
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Bio-Techne. (n.d.). Visualizing Autophagy by Microscopy: TEM & LC3B Puncta Fluorescence. Retrieved March 7, 2026, from [Link]
- Dagda, R. K., & Das, S. (2015). GFP-LC3 and RFP-GFP-LC3 autophagy analyses. Bio-protocol, 5(19), e1618.
- Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. The Journal of Biological Chemistry, 290(18), 11376–11383.
-
Nishimura, T., & Mizushima, N. (n.d.). LC3 immunostaining. Retrieved March 7, 2026, from [Link]
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The Role of MRT 68601 Hydrochloride in Autophagy: A Technical Whitepaper on TBK1 Inhibition and Cellular Homeostasis
Executive Summary
MRT 68601 hydrochloride is a highly potent, selective small-molecule inhibitor of TANK-binding kinase 1 (TBK1)[1]. While TBK1 is classically recognized for its role in innate immunity and interferon signaling, it has emerged as a master kinase in the regulation of selective autophagy. By deploying MRT 68601, researchers can precisely uncouple TBK1 kinase activity from autophagosome formation, providing a critical pharmacological tool for investigating oncogene addiction, neurodegenerative proteinopathies, and intracellular vesicular trafficking,[2].
This technical guide synthesizes the mechanistic grounding, pharmacological profile, and self-validating experimental workflows required to successfully utilize MRT 68601 hydrochloride in advanced autophagy research.
Mechanistic Grounding: The TBK1-Autophagy Axis
Selective autophagy relies on the precise targeting of ubiquitinated cargo (e.g., damaged organelles, protein aggregates, or intracellular pathogens) to the nascent autophagosome. This process is governed by autophagy adaptors/receptors such as Optineurin (OPTN) , p62 (SQSTM1) , Ndp52 , and Tax1bp1 [3],[2].
The Role of TBK1: TBK1 acts as a catalytic amplifier of selective autophagy. Upon activation, TBK1 phosphorylates these autophagy adaptors at specific serine residues. This post-translational modification dramatically enhances the adaptors' binding affinity for both ubiquitinated cargo (via their Ubiquitin-Binding Domains) and LC3-II (via their LC3-Interacting Region, or LIR motifs)[2].
Mechanism of MRT 68601: MRT 68601 hydrochloride is an ATP-competitive inhibitor that targets TBK1 with exceptional potency (IC₅₀ = 6 nM)[4]. By neutralizing TBK1 kinase activity, MRT 68601 prevents the phosphorylation of OPTN, p62, and Ndp52. Consequently, the adaptors fail to efficiently tether ubiquitinated cargo to the expanding LC3-II positive phagophore, leading to a profound blockade in autophagosome maturation and the subsequent accumulation of uncleared cellular debris[1],[2].
Figure 1: Mechanism of Action for MRT 68601 in the TBK1-Selective Autophagy Signaling Pathway.
Pharmacological Profile & Quantitative Data
To ensure reproducible target engagement without off-target cytotoxicity, researchers must adhere to the precise physicochemical parameters of MRT 68601. Below is the standardized pharmacological profile[1],[5]:
| Property | Specification |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride |
| Molecular Weight | 487.04 g/mol |
| Formula | C₂₅H₃₄N₆O₂ • HCl |
| Primary Target | TBK1 (TANK-binding kinase-1) |
| IC₅₀ Value | 6 nM (In vitro kinase assay) |
| Purity | ≥98% (HPLC) |
| Storage Conditions | Desiccate at Room Temperature (RT) |
| Solubility | Soluble in DMSO. Note: Batch-specific hydration may affect exact solvent volumes required for stock solutions. |
Self-Validating Experimental Protocols: Autophagic Flux Assay
A common pitfall in autophagy research is measuring steady-state LC3-II levels without accounting for autophagic flux. Because MRT 68601 inhibits autophagosome formation, treating cells with MRT 68601 alone may result in lower LC3-II levels. However, to prove this is due to decreased formation rather than accelerated degradation, a lysosomal blockade must be integrated into the protocol.
Step-by-Step Methodology: Quantifying Autophagosome Inhibition
Rationale (Causality): By utilizing Bafilomycin A1 (a V-ATPase inhibitor) to block autophagosome-lysosome fusion, we isolate the formation phase of autophagy. If MRT 68601 successfully inhibits TBK1, the expected Bafilomycin-induced accumulation of LC3-II will be significantly blunted.
-
Cell Culture & Seeding:
-
Compound Preparation & Treatment:
-
Reconstitute MRT 68601 hydrochloride in anhydrous DMSO to a 10 mM stock.
-
Treat cells with a dose-response gradient of MRT 68601 (e.g., 1 µM, 5 µM, 10 µM) for 12–24 hours. Ensure final DMSO concentration remains <0.1% to prevent vehicle-induced autophagic stress.
-
-
Autophagic Flux Blockade (Crucial Step):
-
2 to 4 hours prior to harvesting, spike the media with Bafilomycin A1 (100 nM) or Chloroquine (50 µM) in both control and MRT 68601-treated wells.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (essential for preserving the p-TBK1 Ser172 signal).
-
Centrifuge at 14,000 x g for 15 mins at 4°C to clear lysates.
-
-
Immunoblot Analysis:
-
Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.
-
Primary Antibodies: Probe for LC3B (to assess LC3-I to LC3-II conversion), p62/SQSTM1 (which should accumulate upon MRT 68601 treatment), and p-TBK1 (Ser172) to confirm target engagement.
-
Figure 2: Self-Validating Experimental Workflow for Assessing MRT 68601 Efficacy via Autophagic Flux.
Therapeutic and Pathological Implications
The application of MRT 68601 extends across multiple domains of disease biology, providing a chemical probe to validate TBK1 as a therapeutic target.
A. Oncology: Kinase Addiction in Lung Cancer
Certain malignancies, particularly non-small cell lung cancer (NSCLC), develop a dependency on TBK1 for survival. This "kinase addiction" is mediated by TBK1's role in driving the autophagic clearance of specific adaptors like Tax1bp1 and Ndp52, which regulates non-canonical NF-κB signaling[3]. Treatment with MRT 68601 collapses this autophagic survival mechanism, inhibiting autophagosome formation and inducing apoptosis in these cancer cells[1],[5].
B. Neurodegeneration: Huntington’s Disease
In proteinopathies like Huntington's Disease (HD), the clearance of toxic, soluble mutant huntingtin (mHTT) is heavily reliant on selective autophagy. Recent studies demonstrate that TBK1 phosphorylates OPTN and p62 to enhance the engulfment of mHTT[2]. When researchers apply MRT 68601 to neuronal models, the inhibition of TBK1 blocks this neuroprotective clearance, exacerbating mHTT aggregation and cellular toxicity[2]. This validates TBK1 activation—rather than inhibition—as a potential therapeutic strategy for HD.
C. Toxin Transport and Vesicular Trafficking
Beyond canonical autophagy, TBK1 regulates broader vesicular dynamics. Interestingly, treatment with MRT 68601 has been shown to induce a strong sensitization to plant toxins like ricin[6]. By inhibiting TBK1, MRT 68601 alters intracellular trafficking, significantly increasing the retrograde transport of the toxin to the Golgi apparatus, thereby accelerating cellular intoxication[6]. This highlights MRT 68601's utility in studying the intersection of autophagy and endosome-to-Golgi retrograde transport.
References
-
Title: TBK1 regulates autophagic clearance of soluble mutant huntingtin and inhibits aggregation/toxicity in different models of Huntington's disease Source: bioRxiv URL: [Link]
-
Title: Modulation of Ricin Intoxication by the Autophagy Inhibitor EACC Source: ResearchGate URL: [Link]
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An In-depth Technical Guide to MRT 68601 Hydrochloride: A Potent Modulator of Autophagy and Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of MRT 68601 hydrochloride, a potent small molecule inhibitor with significant implications for research in autophagy, inflammation, and oncology. We will delve into its chemical properties, mechanism of action, and provide detailed protocols for its application in key experimental settings.
Core Properties of MRT 68601 Hydrochloride
MRT 68601 hydrochloride is a potent inhibitor of TANK-binding kinase 1 (TBK1), a crucial kinase involved in both innate immunity and autophagy regulation.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | |
| Molecular Formula | C₂₅H₃₄N₆O₂・HCl | |
| Molecular Weight | 487.04 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | Water (100 mM), DMSO (100 mM) | |
| Storage | Desiccate at room temperature | |
| CAS Number | 1962928-25-1 |
Chemical Structure:
Caption: Chemical structure of MRT 68601.
Mechanism of Action: A Tale of Two Pathways
MRT 68601 hydrochloride exerts its biological effects primarily through the potent and selective inhibition of TBK1, with a reported half-maximal inhibitory concentration (IC50) of 6 nM.[1][2] This inhibition has significant downstream consequences on two major signaling pathways: the innate immune response via NF-κB and the cellular recycling process of autophagy.
Inhibition of TBK1 and the NF-κB Signaling Pathway
TBK1 is a key kinase in the signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By inhibiting TBK1, MRT 68601 can effectively block the phosphorylation and subsequent activation of downstream targets, thereby attenuating the pro-inflammatory response. This makes it a valuable tool for studying the role of TBK1 in inflammatory and autoimmune diseases.
Modulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins.[3] The initiation of autophagy is tightly regulated by the ULK1/2 (Unc-51 like autophagy activating kinase 1/2) complex. While MRT 68601 is primarily a TBK1 inhibitor, it has been shown to inhibit the formation of autophagosomes in lung cancer cells.[1][2] This effect is likely mediated through the complex interplay between TBK1 and the autophagy machinery.
It is noteworthy that a structurally related compound, MRT67307, has been identified as a potent dual inhibitor of both TBK1 and the autophagy-initiating kinases ULK1 and ULK2.[4][5][6][7] This suggests that compounds from this chemical series can be engineered to target different nodes within these interconnected pathways. While direct ULK1/2 inhibition by MRT 68601 has not been extensively documented, its impact on autophagosome formation underscores the intricate connection between inflammatory signaling and autophagy.
Caption: Signaling pathways modulated by MRT 68601 hydrochloride.
Experimental Protocols
The following protocols provide a framework for utilizing MRT 68601 hydrochloride in common experimental settings. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro TBK1 Kinase Assay
This protocol outlines a method to determine the inhibitory activity of MRT 68601 hydrochloride against TBK1 in a cell-free system.
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
MRT 68601 hydrochloride
-
DMSO (for inhibitor dilution)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of MRT 68601 hydrochloride in DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC50. Further dilute these stock solutions in kinase buffer to achieve the desired final assay concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant TBK1 enzyme and substrate to their optimal concentrations in kinase buffer.
-
Assay Setup: In a 96-well plate, add the diluted MRT 68601 hydrochloride or DMSO (vehicle control).
-
Add Enzyme: Add the diluted TBK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Subtract the background (no enzyme control) and plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for an in vitro TBK1 kinase assay.
Cell-Based Autophagy Flux Assay (LC3-II Turnover)
This protocol measures the effect of MRT 68601 hydrochloride on autophagic flux by monitoring the levels of the autophagosome marker LC3-II via Western blotting.[8]
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
MRT 68601 hydrochloride
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
PBS (Phosphate-Buffered Saline)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with MRT 68601 hydrochloride at various concentrations for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lysosomal Inhibition: For the last 2-4 hours of the treatment period, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) to a parallel set of wells for each condition. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against LC3B, p62, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. Autophagic flux can be determined by comparing the levels of LC3-II in the presence and absence of the lysosomal inhibitor. A decrease in autophagic flux upon treatment with MRT 68601 will result in a smaller difference in LC3-II levels between the lysosomal inhibitor-treated and untreated samples compared to the vehicle control.
Caption: Workflow for a cell-based autophagy flux assay.
Conclusion
MRT 68601 hydrochloride is a valuable research tool for investigating the roles of TBK1 in cellular processes such as inflammation and autophagy. Its high potency and selectivity make it a precise instrument for dissecting these complex signaling networks. The protocols provided in this guide offer a starting point for researchers to explore the multifaceted activities of this compound. As with any small molecule inhibitor, careful experimental design and the use of appropriate controls are paramount to obtaining robust and interpretable data.
References
- Tocris Bioscience. (n.d.). MRT 68601 hydrochloride Product Specification.
- Jiang, P., & Mizushima, N. (2015). Methods for the Detection of Autophagy in Mammalian Cells. PMCID: PMC4878208
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BPS Bioscience. (n.d.). ULK1 Kinase Assay Kit. Retrieved from [Link]
- Demishtein, A., Porat, Z., Elazar, Z., & Shvets, E. (2017). Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry. PMCID: PMC5608323
- Wang, L., & Gomer, R. H. (2009). Using LC3 to monitor autophagy flux in the retinal pigment epithelium. Autophagy, 5(8), 1191–1194.
- Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
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Towers, C. G. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne. Retrieved from [Link]
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BPS Bioscience. (n.d.). ULK2 Kinase Assay Kit. Retrieved from [Link]
- Promega Corporation. (n.d.). ULK1 Kinase Assay.
- Gan, B., et al. (2011). Atg13, ULK1, and ULK2 are important for autophagy.
- Tocris Bioscience. (n.d.). MRT 68601 hydrochloride.
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- Hurley, J. H., & Young, L. N. (2017). Structure and Function of the ULK1 Complex in Autophagy. PMCID: PMC5488711
- Wang, B., & Kundu, M. (2017).
- Lazarus, M. B., et al. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. Bioorganic & medicinal chemistry letters, 25(1), 113–117.
- Wang, B., & Kundu, M. (2017).
- Gray, B. J., et al. (2023). Pharmacological inhibition of TBK1/IKKε blunts immunopathology in a murine model of SARS-CoV-2 infection. PMCID: PMC10506840
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Methodological & Application
Application Notes & Protocols: Utilizing MRT68601 Hydrochloride for Autophagy Inhibition in Cell Culture
Introduction: Targeting the Master Switch of Autophagy
Autophagy is a fundamental cellular process of self-degradation, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to the lysosome for breakdown and recycling. This process is critical for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of human diseases, including cancer and neurodegeneration[1]. A key initiator of this pathway is the ULK1 (Unc-51 Like Autophagy Activating Kinase 1) protein kinase.[2]. The ULK1 complex, which also includes ATG13, FIP200, and ATG101, acts as a crucial node, integrating upstream nutrient and energy signals from sensors like mTOR and AMPK to control the onset of autophagosome formation[3][4].
MRT68601 hydrochloride is a potent and specific small-molecule inhibitor of the ULK1 and ULK2 kinases[5]. By targeting the catalytic activity of ULK1/2, MRT68601 provides a powerful tool for researchers to precisely dissect the role of autophagy in various biological contexts. Its ability to block the initial stages of autophagosome formation makes it an invaluable reagent for studying cellular stress responses, protein degradation pathways, and the development of potential therapeutics that modulate autophagy[1][6]. This guide provides a comprehensive overview of the mechanism of MRT68601 and detailed protocols for its effective use in cell culture applications.
Mechanism of Action: Intercepting the Autophagy Signal
MRT68601 exerts its inhibitory effect by targeting the ATP-binding site of ULK1 and its close homolog ULK2, preventing the phosphorylation of downstream substrates essential for autophagy initiation[6]. Under nutrient-rich conditions, the mTORC1 complex phosphorylates ULK1 at Ser757, which inactivates the kinase and suppresses autophagy[4]. Conversely, under starvation or stress conditions, mTORC1 is inhibited, and AMPK can activate ULK1 through phosphorylation at different sites (e.g., Ser317, Ser777)[4].
Activated ULK1 then phosphorylates multiple components of the autophagy machinery, including itself and other members of the ULK1 complex (ATG13, FIP200)[7]. A critical downstream event is the ULK1-mediated phosphorylation of Beclin-1 (BECN1) and ATG14, components of the Class III phosphatidylinositol 3-kinase (PI3K) complex (Vps34), which is essential for the localized production of phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a crucial step for autophagosome nucleation and expansion[7][8].
MRT68601 effectively blocks these ULK1-dependent phosphorylation events, thereby halting the signaling cascade at its origin and preventing the formation of autophagosomes[9][10].
Caption: ULK1/2 signaling pathway and the inhibitory action of MRT68601.
Product Specifications and Handling
Proper handling and storage of MRT68601 hydrochloride are crucial for maintaining its activity and ensuring reproducible experimental results.
Table 1: Physicochemical Properties of MRT68601 Hydrochloride
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | [10] |
| Molecular Formula | C₂₅H₃₄N₆O₂·HCl | [10] |
| Molecular Weight | 487.04 g/mol | [10] |
| Purity | ≥98% (HPLC) | [10] |
| Appearance | Crystalline solid, powder | N/A |
| Solubility | Soluble in DMSO (≥100 mM) and Water (≥100 mM) | [10] |
| Storage | Store lyophilized powder at -20°C. Desiccate. |[10] |
Preparation of Stock Solutions
It is highly recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.87 mg of MRT68601 hydrochloride (MW: 487.04) in 1 mL of anhydrous DMSO. Adjust the mass based on the batch-specific molecular weight provided on the Certificate of Analysis[10].
-
Dissolution: Briefly vortex the solution to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. A properly stored stock solution should be stable for at least 6 months.
Experimental Protocols: Inhibiting Autophagy in Cell Culture
The following protocols provide a framework for using MRT68601 to inhibit autophagy. Optimization may be required depending on the cell line and experimental goals.
General Workflow for Autophagy Inhibition Studies
Caption: General experimental workflow for cell-based autophagy inhibition assays.
Step-by-Step Treatment Protocol
This protocol describes the treatment of cultured cells with MRT68601 to assess its impact on autophagy.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays, or chamber slides for immunofluorescence). Seed at a density that will result in 60-70% confluency at the time of treatment. For example, seed A549 lung cancer cells at 2.5 x 10⁵ cells/well in a 6-well plate[11].
-
Adherence: Allow cells to adhere and recover for 12-24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the MRT68601 stock solution. Prepare serial dilutions in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
CRITICAL: The final concentration of the vehicle (DMSO) should be kept constant across all conditions (including the vehicle-only control) and should typically not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of MRT68601 or controls.
-
Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Test Conditions: Cells treated with a range of MRT68601 concentrations.
-
Optional Positive Control (Autophagy Induction): Cells treated with an autophagy inducer like rapamycin (100 nM) or subjected to amino acid starvation (e.g., using EBSS medium) to confirm the baseline autophagic response.
-
-
Incubation: Return the cells to the incubator for the desired treatment duration. The optimal time can range from 2 to 24 hours, depending on the cell type and the specific endpoint being measured. A time-course experiment is recommended for initial characterization.
-
Harvesting and Analysis: After incubation, harvest the cells for downstream analysis as described in Section 5.
Table 2: Recommended Working Concentrations for MRT68601
| Cell Line | Application | Recommended Concentration | Source |
|---|---|---|---|
| Mouse Embryonic Fibroblasts (MEFs) | Autophagy Inhibition (LC3 puncta) | 1 µM | [5] |
| A549 (Human Lung Carcinoma) | Autophagy Inhibition (LC3-II levels) | 1 µM | [5] |
| TC-1 (Mouse Lung Epithelial) | Autophagy Inhibition (p-ULK1, LC3-II) | 1 µM | [5] |
| THP-1 (Human Monocytes) | Inflammasome Regulation | 10 µM | [12][13] |
| Bone Marrow-Derived Macrophages | Inflammasome Regulation | 10 µM |[12] |
Note: These concentrations are starting points. The optimal concentration should be determined empirically for each cell line and experimental setup via a dose-response study.
Verification of Autophagy Inhibition
To confirm that MRT68601 is effectively inhibiting autophagy, it is essential to measure key markers of the autophagic process. The two most common readouts are the levels of LC3-II and p62/SQSTM1.
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. A decrease in LC3-II levels upon treatment with an inhibitor like MRT68601 (especially under induced autophagy conditions) indicates a block in autophagosome formation[14].
-
p62/SQSTM1 (Sequestosome-1): p62 is an autophagy receptor that binds to ubiquitinated cargo and to LC3-II, thereby targeting the cargo for degradation. As a result, p62 itself is degraded during the autophagic process. Inhibition of autophagy leads to the accumulation of p62[15][16].
Protocol: Western Blot Analysis of LC3 and p62
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells directly in the plate using 1X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate or vortex briefly.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel (a 12-15% gel is recommended for good separation of LC3-I and LC3-II). After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: Successful inhibition of autophagy by MRT68601 will result in a decrease in the LC3-II/LC3-I ratio (or total LC3-II levels) and an increase in p62 protein levels compared to the vehicle control[5][14].
Considerations and Troubleshooting
Table 3: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No observable effect on autophagy markers | - Compound inactivity (degradation).- Insufficient concentration or duration.- Low basal autophagy in the cell line. | - Use fresh aliquots of MRT68601.- Perform a dose-response (0.1-10 µM) and time-course (2-24h) experiment.- Include a positive control for autophagy induction (e.g., starvation) to confirm the pathway is active. |
| Significant cell toxicity or death | - Concentration is too high.- Off-target effects.- Solvent (DMSO) toxicity. | - Lower the concentration of MRT68601. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC₅₀.- Ensure the final DMSO concentration is ≤0.1%.- Reduce treatment duration. |
| Inconsistent results between experiments | - Variation in cell confluency.- Inconsistent treatment times.- Freeze-thaw cycles of stock solution. | - Standardize cell seeding density and ensure confluency is consistent at the time of treatment.- Use a precise timer for all incubation steps.- Use single-use aliquots of the compound. |
| Difficulty interpreting LC3-II changes | - Autophagic flux is a dynamic process. A static measurement can be misleading. | - To measure autophagic flux, include a condition where cells are co-treated with MRT68601 and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). This will block the degradation of any formed autophagosomes, allowing for a clearer assessment of the rate of autophagosome formation. |
A Note on Off-Target Effects: While MRT68601 is a potent ULK1/2 inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations[6][17][18]. Profiling has shown that related compounds can inhibit other kinases, such as TBK1/IKKε and AMPK-related kinases[6][9]. It is crucial to use the lowest effective concentration and, where possible, validate key findings using a secondary method, such as siRNA-mediated knockdown of ULK1.
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Newman AC, et al. (2012). TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling. PLoS One, 7(11):e50672. [Link]
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Nazarko, T. Y., & Zhong, Q. (2013). The ULK1 complex: Sensing nutrient signals for autophagy activation. Autophagy, 9(2), 134-144. [Link]
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Wold, M. S., et al. (2016). The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14. Autophagy, 12(6), 963-977. [Link]
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Shibutani, S. T., & Yoshimori, T. (2022). ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. Frontiers in Cell and Developmental Biology, 10, 836648. [Link]
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Zachari, M., & Ganley, I. G. (2017). The mammalian ULK1 complex and autophagy initiation. Essays in Biochemistry, 61(6), 585-597. [Link]
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Kiel, C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 3. [Link]
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Memorial Sloan Kettering Cancer Center. (n.d.). Small Molecule Inhibitors of ULK1 for Treating Cancer. Retrieved March 7, 2026, from [Link]
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Gurung, P., et al. (2021). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Proceedings of the National Academy of Sciences, 118(47), e2109230118. [Link]
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Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(18), 11376-11383. [Link]
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Lee, J. Y., Koga, H., Kawaguchi, Y., Tang, W., Wong, E., Gao, Y. S., ... & Cuervo, A. M. (2010). The evolutionarily conserved interaction between LC3 and p62 selectively mediates autophagy-dependent degradation of mutant huntingtin. The Journal of cell biology, 191(3), 535-546. [Link]
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Menden, M. P., et al. (2021). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. PLoS computational biology, 17(8), e1009287. [Link]
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Gurung, P., et al. (2021). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. PNAS, 118(47). [Link]
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Uitdehaag, J. C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 944585. [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Beck, E., et al. (2022). Autophagy markers LC3 and p62 in aging lumbar motor neurons. Experimental Gerontology, 163, 111776. [Link]
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Knorr, T., et al. (2019). Artificial tethering of LC3 or p62 to organelles is not sufficient to trigger autophagy. Cell Death & Disease, 10(10), 1-13. [Link]
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Al-Lozi, M. T., et al. (2012). Clinical Utility of LC3 and p62 Immunohistochemistry in Diagnosis of Drug-Induced Autophagic Vacuolar Myopathies: A Case-Control Study. PLoS ONE, 7(4), e36221. [Link]
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Unveiling Autophagy: A Comprehensive Guide to Western Blot Analysis Using MRT68601 Hydrochloride
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of MRT68601 hydrochloride for the study of autophagy via Western blot analysis. This guide moves beyond a mere procedural list, offering a scientifically grounded rationale for experimental design, data interpretation, and troubleshooting, ensuring the generation of robust and reliable results.
The Central Role of ULK1/2 in Autophagy and its Interrogation by MRT68601
Autophagy is a highly conserved catabolic process essential for cellular homeostasis, involving the lysosomal degradation of cytoplasmic components such as misfolded proteins and damaged organelles.[1] The initiation of autophagy is tightly regulated by a signaling cascade that integrates cellular nutrient and energy status. At the apex of this cascade lies the Unc-51-like kinase 1/2 (ULK1/2) complex.[1][2]
Under nutrient-replete conditions, the mTORC1 kinase is active and suppresses autophagy by phosphorylating and inactivating the ULK1 complex.[3] Conversely, upon cellular stress such as starvation, mTORC1 is inhibited, leading to the de-repression and activation of ULK1/2.[2] The active ULK1/2 kinase then phosphorylates several downstream autophagy-related (ATG) proteins, including ATG13, FIP200, and components of the Beclin-1/VPS34 complex, to orchestrate the formation of the initial autophagic vesicle, the phagophore.[4][5]
MRT68601 hydrochloride is a potent, ATP-competitive inhibitor of ULK1 and ULK2 kinase activity.[6] While originally identified in screens for TBK1 inhibitors[7][8], it was subsequently characterized as a highly effective inhibitor of ULK1/2, blocking autophagy at its earliest initiation step.[6] This makes MRT68601 an invaluable tool for dissecting the autophagic pathway, allowing researchers to confirm whether a biological process is dependent on the canonical autophagy initiation machinery.
Figure 1: Mechanism of Autophagy Initiation and ULK1/2 Inhibition. This diagram illustrates how cellular nutrient status, sensed by mTORC1, regulates the ULK1/2 complex to control autophagy. MRT68601 directly inhibits the kinase activity of the active ULK1/2 complex, thereby blocking the downstream signaling required for autophagosome formation.
Experimental Design: Measuring Autophagic Flux
A static measurement of autophagy markers can be misleading. For instance, an accumulation of autophagosomes (and thus the marker LC3-II) could signify either an increase in their formation (autophagy induction) or a blockage in their degradation.[9] Therefore, a robust experiment must measure autophagic flux , which is the complete process from autophagosome formation to their fusion with lysosomes and subsequent degradation.[10][11] This is achieved by comparing marker levels in the presence and absence of a lysosomal inhibitor.
Key Autophagy Markers for Western Blot:
-
LC3 (Microtubule-associated protein 1A/1B-light chain 3): Exists in a cytosolic form, LC3-I. Upon autophagy induction, it is conjugated to phosphatidylethanolamine (PE) to form LC3-II, which is recruited to the autophagosomal membrane. An increase in the amount of LC3-II relative to a loading control is a hallmark of autophagosome formation.
-
p62/SQSTM1 (Sequestosome 1): An autophagy receptor that binds to ubiquitinated cargo and to LC3-II, thereby targeting cargo for degradation. As p62 is itself degraded within the autolysosome, its levels are expected to decrease during active autophagy.[12][13] An accumulation of p62 suggests impaired autophagic clearance.
Detailed Protocol for Western Blot Analysis
This protocol outlines a comprehensive workflow for assessing the effect of MRT68601 on autophagic flux.
Part I: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549) to reach 70-80% confluency at the time of harvest.
-
Experimental Groups: Prepare the following treatment conditions:
-
Control (Basal Flux): Untreated cells in complete medium.
-
Control + Lysosomal Inhibitor: Treat with Bafilomycin A1 (BafA1, 100 nM) or Chloroquine (CQ, 50 µM) for the final 2-4 hours of culture to block lysosomal degradation.[9]
-
Autophagy Induction (Induced Flux): Induce autophagy through starvation (replace medium with EBSS for 2-4 hours) or treatment with an mTOR inhibitor like Rapamycin (100 nM, 4-6 hours).
-
Induction + Lysosomal Inhibitor: Treat with the inducer (starvation/Rapamycin) and add BafA1/CQ for the final 2-4 hours.
-
MRT68601 Treatment: Treat cells with MRT68601 (e.g., 1-10 µM) for 2-6 hours.
-
MRT68601 + Lysosomal Inhibitor: Treat with MRT68601 and add BafA1/CQ for the final 2-4 hours.
-
MRT68601 + Induction: Pre-treat with MRT68601 for 1-2 hours, then add the autophagy inducer for the designated time.
-
MRT68601 + Induction + Lysosomal Inhibitor: Pre-treat with MRT68601, add the inducer, and then add BafA1/CQ for the final 2-4 hours.
-
Part II: Sample Preparation and Western Blotting
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse cells directly on the plate with 1X Laemmli sample buffer or RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape, collect, and sonicate or pass through a needle to shear DNA.
-
Denaturation: Boil lysates at 95-100°C for 5-10 minutes.
-
Protein Quantification: If using RIPA buffer, determine protein concentration using a BCA assay to ensure equal loading.[12][14]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel to ensure good resolution of LC3-I and LC3-II bands.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[13]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-Actin or Rabbit anti-GAPDH (1:5000) as a loading control.
-
-
Washing: Wash the membrane 3 x 10 minutes with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies (1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
Figure 2: Experimental Workflow for Autophagic Flux Analysis. This flowchart provides a step-by-step overview of the Western blot protocol, from cell treatment to final data analysis.
Data Analysis and Expected Outcomes
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the LC3-II and p62 signals to the corresponding loading control (β-Actin or GAPDH) for each lane. Autophagic flux is determined by comparing the amount of LC3-II or p62 in the absence versus the presence of the lysosomal inhibitor.
| Treatment Condition | Expected LC3-II Level | Expected p62 Level | Interpretation |
| Control | Basal | Basal | Represents the baseline level of autophagic activity. |
| Control + BafA1 | Increased | Increased | Demonstrates that basal autophagy is active; LC3-II and p62 accumulate when degradation is blocked. |
| Starvation | Increased | Decreased | Autophagy is induced, leading to more LC3-II formation and enhanced degradation of p62. |
| Starvation + BafA1 | Strongly Increased | Increased | Confirms a high rate of autophagic flux; a large pool of LC3-II and p62 accumulates when degradation is blocked. |
| Starvation + MRT68601 | Basal / Decreased | Basal / Increased | MRT68601 blocks starvation-induced autophagy, preventing LC3-II formation and p62 degradation. |
| Starvation + MRT68601 + BafA1 | Basal / Decreased | Basal / Increased | Since ULK1/2 is inhibited, few autophagosomes are formed, leading to minimal accumulation even when lysosomal degradation is blocked. This definitively shows a blockage of flux at the initiation stage. |
By meticulously following this protocol and data interpretation framework, researchers can effectively utilize MRT68601 hydrochloride to precisely delineate the role of ULK1/2-dependent autophagy in their specific biological systems.
References
- MedchemExpress. (n.d.). MRT 68601 hydrochloride | TBK1 Inhibitor.
- Zachari, M., & Ganley, I. G. (2017). The mammalian ULK1 complex and autophagy initiation. Essays in Biochemistry, 61(6), 585–597.
- Towers, C. G., & Thorburn, A. (n.d.). How to Measure Autophagic Flux With LC3 Protein Levels. Bio-Techne.
- Wang, L., & Qi, H. (2022). ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. Frontiers in Cell and Developmental Biology, 10, 831828.
- Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1-382.
- Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks nerve growth factor-induced neurite outgrowth. Journal of Biological Chemistry, 290(18), 11376-11383.
- Nazio, F., et al. (2016). ULK1 cycling: The ups and downs of the autophagy response. The Journal of Cell Biology, 215(6), 763–765.
- Wold, M. S., et al. (2016).
- Bhutia, S. K., et al. (2019). Monitoring and Measuring Mammalian Autophagy. Methods in Molecular Biology, 1854, 209-222.
- StressMarq Biosciences Inc. (n.d.). Autophagy Flux Detection Kit.
- Barth, S., Glick, D., & Macleod, K. F. (2010). Measuring autophagosome flux. Methods in Enzymology, 471, 1-19.
- Tocris Bioscience. (n.d.). MRT 68601 hydrochloride | TANK Binding Kinase.
- McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKe kinases. Bioorganic & Medicinal Chemistry Letters, 22(23), 7169-7173.
- Bio-Techne. (n.d.). MRT 68601 hydrochloride (5067) by Tocris.
- Li, J., et al. (2018). Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension. International Journal of Ophthalmology, 11(7), 1101–1107.
- Tocris Bioscience. (n.d.). MRT 68601 hydrochloride | TANK Binding Kinase Inhibitors.
- Bio-Techne. (n.d.). Analyzing LC3 in Western Blot | How to Interpret LC3.
- Roychan, J. (2023). Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular Homeostasis. PEARL, 2, 1-13.
- Novus Biologicals. (n.d.). Western Blot Protocol for p62/SQSMT1 Antibody (NBP1-48320).
- Bryant, K. L., et al. (2024). Inhibition of ULK1/2 and KRAS G12C controls tumor growth in preclinical models of lung cancer. eLife, 12, e85334.
- Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(18), 11376-11383.
- Egan, D. F., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(18), 11376-11383.
- Jo, Y., et al. (2019). ULK1/2 Restricts the Formation of Inducible SINT-Speckles, Membraneless Organelles Controlling the Threshold of TBK1 Activation. Molecular Cell, 75(6), 1151-1165.e7.
- Roskoski, R. Jr. (2023). Tyrosine Kinase Inhibitors. In StatPearls.
- Scott, B. P., et al. (2022). Synthesis and Characterization of ULK1/2 Kinase Inhibitors that Inhibit Autophagy and Upregulate Expression of Major Histocompatibility Complex I for the Treatment of Non-Small Cell Lung Cancer. ChemRxiv.
- Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538.
Sources
- 1. portlandpress.com [portlandpress.com]
- 2. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Frontiers | ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions [frontiersin.org]
- 5. The ULK1 complex mediates MTORC1 signaling to the autophagy initiation machinery via binding and phosphorylating ATG14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and role of autophagy related protein p62 and LC3 in the retina in a rat model of acute ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Inhibition of ULK1/2 and KRASG12C controls tumor growth in preclinical models of lung cancer [elifesciences.org]
Application Note: Optimizing MRT 68601 Hydrochloride Concentrations for In Vitro TBK1 Inhibition Assays
Executive Summary & Mechanistic Overview
MRT 68601 hydrochloride is a highly potent, selective inhibitor of TANK-binding kinase-1 (TBK1), a central signaling hub that coordinates the innate immune response, autophagy, and tissue fibrogenesis. While cell-free biochemical assays demonstrate an IC50 of 6 nM, translating this potency into living cellular models requires precise optimization.
As an Application Scientist, it is critical to understand that biochemical potency does not directly equal cellular efficacy . Because MRT 68601 is an ATP-competitive kinase inhibitor, it must actively compete with high intracellular ATP concentrations (typically 1–5 mM) to occupy the TBK1 active site. Consequently, optimal in vitro concentrations must be scaled empirically—often ranging from 1 µM to 15 µM depending on the cell type, membrane permeability, and the specific phenotypic threshold required to observe an effect[1][2].
TBK1 signaling network and the multi-pathway intervention points of MRT 68601.
Determining the Optimal Concentration Matrix
Selecting the correct concentration of MRT 68601 hydrochloride requires aligning the dose with the specific pathway dynamics of your model. For instance, inhibiting the physical traction forces of fibroblasts requires sustained, high-dose exposure (15 µM)[1], whereas blocking acute TLR4-mediated cytokine release in monocytes can be achieved at lower doses (1 µM). Interestingly, TBK1 acts as an endogenous "OFF switch" for the NLRP3 inflammasome; thus, inhibiting TBK1 with 10 µM MRT 68601 actually enhances inflammasome activation[2].
Table 1: Field-Proven Optimal Concentrations for MRT 68601
| Cell Type / Model | Target Pathway / Phenotype | Recommended Concentration | Pre-treatment Time | Causality / Rationale |
| THP-1 Monocytes | TLR4 / Type I IFNs | 1 µM | 1 Hour | Sufficient to outcompete ATP and block acute LPS-induced p-IRF3 signaling without inducing broad cytotoxicity. |
| Murine iBMDMs | NLRP3 Inflammasome[2] | 10 µM | 30 Minutes | High dose required to fully disengage the TBK1 "OFF switch," leading to enhanced ASC speck formation upon Nigericin stimulation. |
| Lung Fibroblasts | YAP/TAZ & Fibrogenesis[1] | 15 µM | 72 Hours | Sustained high concentration needed to penetrate dense ECM cultures and induce proteasomal degradation of YAP/TAZ. |
| Lung Cancer Cells | Autophagosome Formation | 1 µM – 5 µM | 24 Hours | Balances effective block of autophagy adaptor proteins (e.g., NDP52) while avoiding off-target kinase inhibition. |
Self-Validating Experimental Protocols
A rigorous pharmacological experiment must be a self-validating system . You cannot rely solely on a phenotypic readout (like cell death or cytokine release) to prove your drug worked, as off-target effects can mimic these results. Every protocol below integrates a direct biochemical validation step (e.g., Western blotting for phosphorylated IRF3) to prove target engagement.
Self-validating experimental workflow for MRT 68601 in vitro assays.
Protocol A: Preparation of Stock Solutions
MRT 68601 hydrochloride has a molecular weight of 487.04 g/mol .
-
Equilibration: Allow the lyophilized MRT 68601 vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, which can degrade the compound.
-
Reconstitution: To prepare a standard 10 mM stock solution , add exactly 2.05 mL of sterile, cell-culture grade DMSO to 10 mg of the compound.
-
Aliquot & Storage: Vortex gently until fully dissolved. Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in the dark.
Protocol B: Acute Inflammatory Signaling Assay (THP-1 or BMDMs)
Objective: Evaluate TBK1-dependent cytokine modulation using a 1–10 µM dose range.
-
Cell Preparation: Seed THP-1 monocytes or iBMDMs at
cells/well in a 96-well plate. Allow cells to adhere/acclimate overnight. -
Pre-treatment (Critical Step): Dilute the 10 mM MRT 68601 stock in pre-warmed culture media to achieve final concentrations of 1 µM and 10 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v). Add to cells and incubate for 30 to 60 minutes prior to stimulation[2]. Causality: Pre-treatment is mandatory for competitive inhibitors to saturate the intracellular kinase ATP-binding pockets before the signaling cascade is triggered.
-
Stimulation: Add 100 ng/mL LPS (for TLR4/IRF3 pathways) or 2.5 µM Nigericin (for NLRP3 inflammasome activation) directly to the media[2]. Incubate for 1 to 24 hours depending on the readout.
-
Self-Validation (Target Engagement): Lyse a subset of the cells at the 1-hour post-stimulation mark using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform a Western Blot for Phospho-IRF3 (Ser396) . A successful MRT 68601 treatment must show a near-complete ablation of the p-IRF3 band compared to the vehicle control.
-
Phenotypic Readout: Collect the supernatant at 24 hours. Quantify TNF-α (expected to decrease) or IL-1β (expected to increase due to NLRP3 OFF-switch disruption) via ELISA[2].
Protocol C: Fibroblast Traction and YAP/TAZ Inhibition Assay
Objective: Suppress fibrogenic activation in lung fibroblasts.
-
Cell Seeding: Plate human lung fibroblasts to confluence in clear-bottom 96-well plates. Switch to low-serum media (0.1% FBS) to synchronize the cells[1].
-
Chronic Treatment: Add MRT 68601 at 15 µM alongside 2 ng/mL TGF-β[1].
-
Incubation: Incubate for 72 hours . Causality: Unlike acute kinase signaling, altering extracellular matrix (ECM) deposition and inducing the proteasomal degradation of YAP/TAZ requires sustained transcriptional reprogramming and prolonged kinase inhibition[1].
-
Validation & Readout: Fix cells and stain for α-smooth muscle actin (α-SMA) stress fibers. Validate target engagement by assessing total nuclear YAP/TAZ levels via immunofluorescence (expected to decrease by >50%).
Data Presentation & Troubleshooting
Table 2: Expected Quantitative Readouts & Troubleshooting
| Assay Parameter | Expected Outcome with MRT 68601 | Troubleshooting / Causality if Failed |
| p-IRF3 (Ser396) Levels | >80% Reduction at 1 µM | Failure: Insufficient pre-treatment time. Ensure MRT 68601 is added at least 30 mins before LPS. |
| ASC Speck Formation | Dose-dependent Increase (up to 10 µM) | Failure: TBK1 is an OFF-switch for NLRP3. If specks do not increase, check Nigericin viability[2]. |
| α-SMA Stress Fibers | 40–60% Reduction at 15 µM | Failure: High serum in media (FBS >1%) can bind the drug. Ensure assay is run in 0.1% FBS[1]. |
| Cell Viability | >90% Viability up to 15 µM | Failure: If toxicity occurs, verify that the final DMSO concentration is strictly ≤0.1%. |
References
-
ACS Publications. (2022). A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia. Retrieved from:[Link]
-
Proceedings of the National Academy of Sciences (PNAS). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Retrieved from:[Link]
-
National Institutes of Health (NIH / PMC). TBK1 regulates YAP/TAZ and fibrogenic fibroblast activation. Retrieved from:[Link]
Sources
Application Note: Reconstitution, Handling, and Experimental Workflows for MRT 68601 Hydrochloride
Target Audience: Research Scientists, Assay Developers, and Pharmacologists Focus Areas: Innate Immunity, Autophagy, Kinase Inhibition, and Inflammasome Modulation
Executive Summary
MRT 68601 hydrochloride is a highly potent, selective inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). As a critical node in innate immune signaling, TBK1 regulates the production of Type I interferons (IFNs), modulates autophagosome formation, and acts as a control switch for the NLRP3 inflammasome,[1].
Unlike many small-molecule kinase inhibitors that strictly require organic solvents, the hydrochloride salt formulation of MRT 68601 provides exceptional aqueous solubility. This application note details the physicochemical properties, causality-driven reconstitution methods, and self-validating cellular protocols required to deploy MRT 68601 effectively in in vitro models.
Physicochemical Properties & Solubility Profiling
Understanding the physical properties of your compound is the first step in preventing assay artifacts such as compound precipitation or incomplete target engagement.
| Property | Specification | Experimental Implication |
| Chemical Name | MRT 68601 hydrochloride | The HCl salt form disrupts stable crystal lattices in water, drastically increasing aqueous solubility. |
| CAS Number | 1962928-25-1 | Use this to verify batch consistency across different vendors. |
| Molecular Weight | 487.04 g/mol | Always use batch-specific MW (accounting for hydration) when calculating molarity. |
| Purity | ≥98% (HPLC) | High purity minimizes off-target effects from synthetic byproducts. |
| Max Solubility (Water) | 48.7 mg/mL (100 mM) | Enables DMSO-free assay designs, crucial for sensitive primary cells. |
| Max Solubility (DMSO) | 48.7 mg/mL (100 mM) | Ideal for long-term library storage at -20°C to -80°C. |
Mechanistic Overview: The "Why" Behind the Assay
To design a robust experiment, one must understand where the inhibitor acts within the signaling cascade. MRT 68601 binds to the ATP-binding pocket of TBK1 with an IC50 of 6 nM. By blocking TBK1 kinase activity, it prevents the downstream phosphorylation of IRF3, thereby halting the transcription of Type I IFNs[2]. Interestingly, in the context of chronic inflammation, TBK1 inhibition by MRT 68601 has been shown to enhance ASC speck formation, highlighting its complex role in modulating the NLRP3 inflammasome[1].
Fig 1: Mechanism of action of MRT 68601 targeting TBK1 to modulate immune and autophagic pathways.
Reconstitution Protocols: Solvent Selection & Causality
The choice between water and DMSO should be dictated by your downstream application.
Option A: Reconstitution in DMSO (Recommended for Storage)
Causality: DMSO is a universal solvent that prevents hydrolytic degradation over long periods. It is the gold standard for creating master stock libraries.
-
Calculate Volume: For a 10 mg vial of MRT 68601 HCl (MW = 487.04), add 2.05 mL of sterile DMSO to achieve a 10 mM stock .
-
Dissolution: Vortex gently. If the powder does not immediately dissolve, warm the vial in a 37°C water bath for 5 minutes. Why? Gentle heat provides the kinetic energy required to break intermolecular bonds without degrading the compound.
-
Aliquoting: Divide the stock into 20–50 µL aliquots. Why? Repeated freeze-thaw cycles cause localized concentration gradients and compound precipitation, leading to irreproducible IC50 shifts. Store at -20°C.
Option B: Reconstitution in Water (Recommended for Sensitive Cells)
Causality: Certain immune cells (e.g., primary macrophages) exhibit phenotypic changes or toxicity when exposed to >0.1% DMSO. The HCl salt of MRT 68601 allows for a purely aqueous stock[3].
-
Calculate Volume: Add 0.41 mL of sterile, cell-culture grade H₂O to a 10 mg vial to achieve a 50 mM stock .
-
Filtration: Pass the solution through a 0.22 µm syringe filter. Why? Because water does not possess the inherent bacteriostatic properties of DMSO, sterile filtration is mandatory to prevent assay contamination.
-
Storage: Aqueous stocks are more prone to degradation. Use within 1–2 weeks if stored at 4°C, or aliquot and freeze at -80°C for longer stability.
In Vitro Application Workflow: Self-Validating Cellular Assay
When evaluating TBK1 inhibition in macrophage models (e.g., THP-1 cells), the protocol must be designed as a self-validating system . This means incorporating orthogonal readouts to prove that a drop in cytokine levels is due to specific kinase inhibition, not generalized cell death.
Step-by-Step Protocol (LPS-Induced Inflammation Model)
-
Cell Preparation: Seed THP-1 cells and differentiate them into macrophages using PMA. Allow 24 hours for resting.
-
Inhibitor Pre-treatment: Add MRT 68601 at working concentrations (typically 1 µM to 10 µM)[2],[1].
-
Causality: Incubate for 30 to 60 minutes prior to stimulation . This pre-incubation is critical; it allows the small molecule sufficient time to partition across the lipid bilayer and fully occupy the ATP-binding pocket of TBK1 before the kinase is activated by the stimulus.
-
-
Pathway Stimulation: Add 100 ng/mL LPS (or 2.5 µM Nigericin for inflammasome studies) and incubate for the desired timepoint (e.g., 1 to 24 hours)[2],[1].
-
Sample Harvesting & Dual-Validation Analysis:
-
Supernatant (Primary Readout): Analyze via ELISA or MALDI-TOF MS for Type I IFNs, TNF-α, or IL-1β[2].
-
Supernatant (Orthogonal Readout): Perform an LDH (Lactate Dehydrogenase) release assay. Causality: If LDH levels are high, the cells are dying, and the cytokine drop is an artifact. A valid assay will show reduced cytokines with baseline LDH levels[1].
-
Fig 2: Standard in vitro workflow for evaluating TBK1 inhibition using MRT 68601.
Troubleshooting & Best Practices
-
Precipitation in Media: If you observe cloudiness when adding the DMSO stock to your culture media, you have exceeded the compound's solubility limit in aqueous buffer. Solution: Perform serial dilutions in intermediate media rather than spiking high-concentration DMSO stock directly into the final well. Ensure final DMSO concentration remains ≤0.1%.
-
Loss of Potency Over Time: If IC50 values begin to shift higher in repeated assays, your stock has likely degraded due to moisture absorption. Solution: Always desiccate the lyophilized powder at room temperature before reconstitution, and strictly avoid freeze-thaw cycles of the liquid stock.
References
-
Tocris Bioscience - MRT 68601 hydrochloride Product Information & Biological Activity.
-
ACS Publications - A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia.
-
National Institutes of Health (NIH) - TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation.
Sources
Application Note: Preparation and Handling of MRT 68601 Hydrochloride Stock Solutions
Introduction and Biological ContextMRT 68601 hydrochloride is a highly potent, selective inhibitor of TANK-binding kinase-1 (TBK1), demonstrating an IC50 of 6 nM[1]. TBK1 is a serine/threonine kinase that plays a pivotal role in innate immune responses, non-canonical NF-κB signaling, and basal autophagy[2].
In K-Ras-dependent non-small cell lung cancer (NSCLC) cells, TBK1 drives basal autophagy, which sequesters cargo receptors like Tax1bp1 and Ndp52 to promote pro-survival NF-κB signaling[1]. By inhibiting TBK1, MRT 68601 effectively blocks the early stages of autophagosome formation, making it a critical tool for oncology and immunology research[2].
Mechanism of MRT 68601 hydrochloride inhibiting TBK1-driven autophagy and NF-κB signaling.
Physicochemical Properties
Before preparing stock solutions, it is essential to understand the compound's physical properties. The hydrochloride salt form of MRT 68601 significantly enhances its aqueous solubility compared to the free base.
| Property | Value |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride |
| Molecular Weight | 487.04 g/mol |
| Formula | C25H34N6O2 • HCl[2] |
| CAS Number | 1962928-25-1 |
| Purity | ≥98% (HPLC)[2] |
| Solubility (Water) | Soluble to 100 mM (48.7 mg/mL)[2] |
| Solubility (DMSO) | Soluble to 100 mM (48.7 mg/mL)[2] |
Note: Batch-specific molecular weights may vary slightly due to the degree of hydration. Always verify the exact mass and molecular weight on your Certificate of Analysis (CoA)[2].
Stock Solution Preparation Protocol
Solvent Selection: Causality and Best Practices
MRT 68601 hydrochloride is highly soluble in both water and Dimethyl Sulfoxide (DMSO)[2].
-
DMSO: Recommended for long-term storage and in vitro cell culture assays. DMSO prevents microbial growth and ensures the compound remains stable during freezing.
-
Water (or PBS): Recommended for in vivo animal studies to avoid DMSO-induced toxicity. However, aqueous stocks are more susceptible to hydrolytic degradation and microbial contamination over time.
Reconstitution Volumes
Use the following table to determine the volume of solvent required to achieve your desired target concentration based on a standard molecular weight of 487.04 g/mol .
| Target Concentration | Volume for 1 mg Vial | Volume for 5 mg Vial | Volume for 10 mg Vial |
| 1 mM | 2.053 mL | 10.266 mL | 20.532 mL |
| 5 mM | 0.411 mL | 2.053 mL | 4.106 mL |
| 10 mM | 0.205 mL | 1.027 mL | 2.053 mL |
| 50 mM | 0.041 mL | 0.205 mL | 0.411 mL |
Step-by-Step Preparation Methodology
Step-by-step workflow for preparing and storing MRT 68601 hydrochloride stock solutions.
-
Equilibration: Allow the sealed vial of MRT 68601 hydrochloride to equilibrate to room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic hydrochloride salt, altering its mass and accelerating degradation.
-
Solvent Addition: Add the calculated volume of cell-culture grade DMSO or sterile water directly to the vial.
-
Dissolution: Vortex the vial gently for 30-60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 1-2 minutes until the solution is completely clear.
-
Aliquotting: Divide the stock solution into sterile, tightly sealed microcentrifuge tubes (e.g., 20 µL to 50 µL aliquots). Causality: Aliquotting prevents repeated freeze-thaw cycles, which can precipitate the compound and degrade its biological activity.
-
Storage: Store the aliquots at -20°C or -80°C. If using DMSO, note that it freezes at 18.5°C; ensure the aliquots are completely thawed and vortexed before use in downstream assays.
Application in In Vitro Assays (Autophagosome Inhibition)
To validate the efficacy of your prepared MRT 68601 hydrochloride stock, you can perform an autophagosome inhibition assay in K-Ras mutated NSCLC cell lines (e.g., A549)[1].
Protocol:
-
Cell Seeding: Seed A549 cells (expressing GFP-LC3B) in a 6-well plate at a density of
cells/well and incubate overnight at 37°C, 5% CO2. -
Treatment Preparation: Dilute the 10 mM MRT 68601 DMSO stock into pre-warmed culture media to achieve a final working concentration of 10 µM[3]. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.
-
Incubation: Replace the media in the wells with the MRT 68601-treated media. Incubate for 24 hours[3].
-
Autophagy Blockade (Optional): To observe basal autophagosome accumulation, co-treat cells with 5 µM chloroquine (CQ) during the final 8 hours of incubation[1].
-
Analysis: Wash cells with PBS, fix with 4% paraformaldehyde, and analyze GFP-LC3B puncta via fluorescence microscopy. MRT 68601 treatment will significantly reduce the formation of GFP-LC3B puncta compared to the vehicle control[1].
References
-
Newman AC, et al. "TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling." PLoS ONE 7(11): e50672 (2012). Retrieved from:[Link]
-
McIver EG, et al. "Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases." Bioorganic & Medicinal Chemistry Letters 22(23): 7169-73 (2012). Retrieved from:[Link]
Sources
- 1. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
- 2. MRT 68601 hydrochloride | TANK Binding Kinase | Tocris Bioscience [tocris.com]
- 3. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
Application Notes and Protocols: Investigating Immune Pathways with MRT 68601 Hydrochloride, a Potent TBK1 Inhibitor
For: Researchers, scientists, and drug development professionals in immunology.
Introduction
The intricate network of immune signaling demands precise tools for its deconstruction. TANK-binding kinase 1 (TBK1), a non-canonical IκB kinase (IKK)-related kinase, stands as a critical node in the innate immune system. It forms a crucial link between the detection of pathogenic threats by pattern recognition receptors (PRRs) and the subsequent orchestration of powerful antiviral and inflammatory responses.[1] Beyond this canonical role, TBK1 is also an important regulator of autophagy, a fundamental cellular process for homeostasis and pathogen clearance that is deeply intertwined with immune signaling.
MRT 68601 hydrochloride is a potent and selective, ATP-competitive inhibitor of TBK1, exhibiting an IC50 value of 6 nM.[2] This high affinity and specificity make it an invaluable chemical probe for elucidating the precise contributions of TBK1 kinase activity to complex immunological processes. By inhibiting TBK1, researchers can effectively block downstream signaling cascades, including the activation of interferon regulatory factors (IRFs) and NF-κB, as well as modulate the autophagic machinery.[1]
This guide provides the essential scientific rationale and detailed experimental protocols for utilizing MRT 68601 hydrochloride to investigate TBK1's multifaceted roles in immunology. It is designed to empower researchers to dissect innate immune signaling, probe the mechanisms of inflammation, and quantify the impact of TBK1 on autophagy flux.
Part 1: Mechanism of Action & Scientific Rationale
Primary Target: TBK1 in Innate Immune Signaling
TBK1 is a central integrator of signals originating from multiple classes of PRRs, including Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which are responsible for detecting pathogen-associated molecular patterns (PAMPs) like viral nucleic acids and bacterial lipopolysaccharide (LPS). Upon activation of these upstream sensors, TBK1 is recruited to signaling complexes where it becomes catalytically active. Its primary substrates in this context are the transcription factors IRF3 and IRF7.
Phosphorylation by TBK1 induces the dimerization and nuclear translocation of IRF3/7, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of target genes, most notably type I interferons (IFN-α and IFN-β).[1] Additionally, TBK1 contributes to the activation of the NF-κB pathway, which governs the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory diseases.[1]
The use of MRT 68601 allows for the acute and reversible inhibition of TBK1's kinase activity, thereby uncoupling upstream pathogen sensing from downstream transcriptional responses. This provides a powerful method to confirm whether a specific cellular response to an immune stimulus is dependent on TBK1 activity.
Caption: TBK1 signaling pathway and point of inhibition by MRT 68601.
Modulation of Autophagy
Autophagy is a catabolic process that sequesters and degrades cytoplasmic contents, including damaged organelles and invading pathogens (a process termed xenophagy), within double-membraned vesicles called autophagosomes. TBK1 has been shown to directly regulate this process. By phosphorylating key autophagy proteins, TBK1 promotes the formation of autophagosomes.[1] Consequently, inhibition of TBK1 with MRT 68601 has been demonstrated to inhibit autophagosome formation.[2]
This function places TBK1 at the crossroads of innate immunity and cellular quality control. The ability to modulate autophagy with MRT 68601 is critical for studying:
-
Xenophagy: Investigating the role of TBK1-mediated autophagy in clearing intracellular bacteria or viruses.
-
Antigen Presentation: Determining how inhibition of autophagy affects the processing and loading of endogenous antigens onto MHC molecules for presentation to T cells.
-
Inflammasome Regulation: Probing the connection between autophagic clearance of inflammasome components and the production of key inflammatory cytokines like IL-1β.
Part 2: Key Applications & Experimental Protocols
This section provides detailed, validated protocols for core immunological assays using MRT 68601. The causality behind key steps is explained to ensure robust and interpretable results.
Application 1: Probing Innate Immune Signaling in Macrophages
Objective: To determine the effect of TBK1 inhibition on pro-inflammatory and interferon-stimulated gene expression and protein production in macrophages following TLR4 activation.
Rationale: This experiment directly tests the necessity of TBK1 kinase activity for the canonical innate immune response to LPS, a component of Gram-negative bacteria. Macrophages are primary innate immune cells, and their response to LPS is a cornerstone of inflammation research.
Materials:
-
Cell Line: Murine RAW 264.7 macrophages or human THP-1 monocytes.
-
Reagents: MRT 68601 hydrochloride, LPS (from E. coli O111:B4), Phorbol 12-myristate 13-acetate (PMA, for THP-1 differentiation), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, ELISA kits (for TNF-α, IL-6, IFN-β), reagents for qRT-PCR and Western blotting.
Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in RPMI supplemented with 10% FBS and 1% Pen-Strep.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours. Replace with fresh, PMA-free media and rest for 24 hours before the experiment. This step is critical to achieve a mature macrophage phenotype capable of robustly responding to LPS.
-
Seed cells in appropriate plates (e.g., 24-well for ELISA, 6-well for RNA/protein) and allow them to adhere overnight.
-
-
Pre-treatment with MRT 68601:
-
Prepare a dilution series of MRT 68601 in complete culture medium. A suggested starting range is 10 nM to 1 µM. Always include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate old media from cells and add the media containing MRT 68601 or vehicle.
-
Pre-incubate for 1-2 hours. This allows the inhibitor to enter the cells and engage its target before the stimulus is applied.
-
-
Stimulation:
-
Add LPS directly to the wells to a final concentration of 100 ng/mL. Include a non-stimulated control for each inhibitor concentration.
-
Incubate for the desired time period. This is a critical parameter:
-
For qRT-PCR: 4-6 hours is typically sufficient to see robust induction of target gene mRNA.
-
For ELISA (supernatant): 12-24 hours allows for protein synthesis and secretion.
-
For Western Blot (cell lysate): 30-90 minutes is optimal for detecting phosphorylation of signaling proteins like IRF3.
-
-
-
Endpoint Analysis:
-
ELISA: Collect supernatants and measure TNF-α, IL-6, and IFN-β concentrations according to the manufacturer's instructions.
-
qRT-PCR: Lyse cells, extract total RNA, and perform reverse transcription. Quantify the relative expression of Tnf, Il6, and Ifnb1 genes, normalizing to a stable housekeeping gene (e.g., Actb or Gapdh).
-
Western Blot: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-IRF3 (Ser396), phospho-p65 (Ser536), and their total protein counterparts as loading controls.
-
Expected Outcome: Pre-treatment with MRT 68601 is expected to cause a dose-dependent decrease in the production of IFN-β.[1] The production of TNF-α and IL-6 may also be reduced, as TBK1 can contribute to NF-κB activation. Western blot analysis should show a marked reduction in LPS-induced IRF3 phosphorylation in the presence of the inhibitor.
Caption: Experimental workflow for testing MRT 68601 on macrophage activation.
Application 2: Assessing Autophagy Flux Inhibition
Objective: To visually and biochemically quantify the inhibition of autophagosome formation by MRT 68601.
Rationale: This protocol uses two complementary methods to measure autophagy. The mRFP-GFP-LC3 reporter provides a visual readout of autophagosome accumulation versus lysosomal fusion, while Western blotting for LC3-II and p62 provides a quantitative measure of the autophagic process. Using both provides a robust validation of the inhibitor's effect.
Materials:
-
Cell Line: A cell line stably expressing the mRFP-GFP-LC3 tandem reporter (e.g., HeLa, MEFs).
-
Reagents: MRT 68601 hydrochloride, Earle's Balanced Salt Solution (EBSS) for starvation, Rapamycin (optional positive control for autophagy induction), Bafilomycin A1 (optional control for blocking lysosomal degradation), reagents for Western blotting including antibodies for LC3B and p62/SQSTM1.
Protocol:
-
Cell Culture and Seeding:
-
Culture mRFP-GFP-LC3 expressing cells and seed them onto glass-bottom dishes or coverslips for microscopy, and into a 6-well plate for Western blotting.
-
-
Treatment:
-
Aspirate media and replace with one of the following:
-
Control: Complete medium + Vehicle (DMSO).
-
Inhibitor: Complete medium + MRT 68601 (e.g., 100 nM).
-
Autophagy Induction: EBSS (starvation medium) + Vehicle.
-
Inhibition of Induced Autophagy: EBSS + MRT 68601.
-
-
Incubate for 2-4 hours. Starvation is a potent and rapid inducer of autophagy.
-
-
Endpoint Analysis:
-
Fluorescence Microscopy:
-
Wash cells with PBS and fix with 4% paraformaldehyde.
-
Mount coverslips and visualize using a confocal microscope.
-
Causality: The GFP signal is quenched by the acidic environment of the lysosome, while RFP is more stable. Therefore:
-
Yellow puncta (GFP+RFP+): Autophagosomes (pre-fusion).
-
Red-only puncta (GFP-RFP+): Autolysosomes (post-fusion).
-
-
Quantify the number of yellow and red puncta per cell across multiple fields of view.
-
-
Western Blot:
-
Lyse cells and perform Western blotting as described previously.
-
Probe for LC3B. Autophagy induction leads to the conversion of cytosolic LC3-I (approx. 16 kDa) to lipidated, membrane-bound LC3-II (approx. 14 kDa). An increase in the LC3-II/LC3-I ratio indicates autophagosome formation.
-
Probe for p62/SQSTM1. This protein is a selective autophagy cargo that is degraded in the autolysosome. Its accumulation indicates a blockage in the autophagy pathway.
-
-
Expected Outcome: In vehicle-treated cells, starvation (EBSS) will dramatically increase the number of yellow and red puncta, increase the LC3-II/LC3-I ratio, and decrease p62 levels. In cells treated with MRT 68601, the starvation-induced formation of puncta and the increase in the LC3-II/LC3-I ratio will be significantly blunted, confirming the inhibition of autophagosome formation.[2] p62 levels will likely remain high as its degradation via autophagy is blocked.
Part 3: Technical Data & Resources
Physicochemical Properties of MRT 68601 hydrochloride
| Property | Value | Reference |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride | |
| Molecular Formula | C25H34N6O2.HCl | |
| Molecular Weight | 487.04 g/mol | |
| CAS Number | 1962928-25-1 | |
| Purity | ≥98% (HPLC) | |
| IC50 (for TBK1) | 6 nM | [2] |
Preparation of Stock Solutions
Rationale: Preparing an accurate, high-concentration stock solution in an appropriate solvent is the most critical first step for obtaining reproducible experimental results. DMSO is the recommended solvent.
Protocol:
-
Calculation: To prepare a 10 mM stock solution of MRT 68601 hydrochloride (MW = 487.04), use the following formula:
-
Volume (µL) = [Weight (mg) / 487.04] * 100,000
-
Example: To make a 10 mM stock from 1 mg of compound:
-
Volume (µL) = [1 / 487.04] * 100,000 = 205.3 µL. Add 205.3 µL of DMSO to 1 mg of powder.
-
-
-
Solubilization: Briefly vortex the solution to ensure the compound is fully dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Recommended Working Concentrations
-
In Vitro Studies: For cell-based assays, a typical starting concentration range is 10-100 times the IC50 value. A range of 50 nM to 1 µM is recommended for initial dose-response experiments. The final concentration of the DMSO vehicle in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.
-
In Vivo Studies: Dosing for in vivo models must be determined empirically. Based on preclinical studies of similar kinase inhibitors, a starting dose range of 10-40 mg/kg , administered via intraperitoneal (i.p.) injection or subcutaneous (s.c.) injection, could be considered for initial efficacy studies in murine models.[3] Formulation in a suitable vehicle (e.g., saline with 10% DMSO and 20% SBE-β-CD) is required.[4]
Conclusion
MRT 68601 hydrochloride is a powerful and selective research tool for the functional interrogation of TBK1 in the immune system. Its ability to potently inhibit both the canonical innate immune signaling pathways leading to interferon and cytokine production, as well as the non-canonical regulation of autophagy, provides a unique advantage for researchers. The protocols and data provided herein serve as a comprehensive starting point for utilizing MRT 68601 to explore novel aspects of inflammatory diseases, host-pathogen interactions, and cancer immunology, ultimately advancing our understanding of these complex biological systems.
References
- Current time information in Platte County, US. (n.d.). Google.
-
Petherick, K. J., et al. (2015). Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. Journal of Biological Chemistry, 290(18), 11376-11383. Retrieved March 7, 2026, from [Link]
-
Shang, W., et al. (2021). Inhibition of ULK1 promotes the death of leukemia cell in an autophagy irrelevant manner and exerts the antileukemia effect. Cancer Cell International, 21(1), 37. Retrieved March 7, 2026, from [Link]
-
ULK1-driven autophagy modulation alters tumor-promoting pathways in triple-negative breast cancer. (2026, March 3). bioRxiv. Retrieved March 7, 2026, from [Link]
-
Pharmacological Inhibition of ULK1 Kinase Blocks Mammalian Target of Rapamycin (mTOR)-dependent Autophagy. (2015, May 1). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Mechanism Study of the Effect of GSPT1 Inhibitor MRT-2359 on Immune Escape in Non-Small Cell Lung Cancer. (n.d.). Francis Academic Press. Retrieved March 7, 2026, from [Link]
-
Small Molecule Inhibitors of MERTK and FLT3 Induce Cell Cycle Arrest in Human CD8+ T Cells. (2021, November 8). PMC. Retrieved March 7, 2026, from [Link]
-
Bruton's Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Bruton's Tyrosine Kinase Inhibition as an Emerging Therapy in Systemic Autoimmune Disease. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
New drug inhibits T cells in autoimmune diseases. (2017, January 10). Research Communities. Retrieved March 7, 2026, from [Link]
-
PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response. (2020, August 26). eLife. Retrieved March 7, 2026, from [Link]
-
mTOR regulates T cell exhaustion and PD-1–targeted immunotherapy response during chronic viral infection. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Disease: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures. (2019). ACR abstract. Retrieved March 7, 2026, from [Link]
-
Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells. (2023, October 27). PMC. Retrieved March 7, 2026, from [Link]
-
In vivo and in vitro effects of lead on humoral and cell-mediated immunity. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
-
Impacting T-cell fitness in multiple myeloma: potential roles for selinexor and XPO1 inhibitors. (2023, October 25). Frontiers. Retrieved March 7, 2026, from [Link]
-
The innate immune kinase TBK1 directly increases mTORC2 activity and downstream signaling to Akt. (2021, March 30). bioRxiv. Retrieved March 7, 2026, from [Link]
-
The innate immune kinase TBK1 directly increases mTORC2 activity and downstream signaling to Akt. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
MR1-ligand cross-linking identifies vitamin B6 metabolites as TCR-reactive antigens. (2025, August 4). PMC. Retrieved March 7, 2026, from [Link]
-
Anti-Inflammatory Effect of Meriania hexamera Sprague by Targeting Syk Kinase in NF-κB Signaling. (2023, August 24). MDPI. Retrieved March 7, 2026, from [Link]
-
The Ups and Downs of Metabolism during the Lifespan of a T Cell. (2020, October 27). MDPI. Retrieved March 7, 2026, from [Link]
-
Hydrogels in the Immune Context: In Vivo Applications for Modulating Immune Responses in Cancer Therapy. (2025, November 4). MDPI. Retrieved March 7, 2026, from [Link]
-
Protocol to study the role of endogenously produced itaconate using CRISPR-Cas9 technology in THP-1 cells. (2026, February 21). ResearchGate. Retrieved March 7, 2026, from [Link]
-
8-Methoxypsoralen has Anti-inflammatory and Antioxidant Roles in Osteoarthritis Through SIRT1/NF-κB Pathway. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Discovery of Innate Immune Response mRNAs That Are Impacted by Structure-Specific Oral Baker's Yeast Beta Glucan Consumption. (2025, January 13). MDPI. Retrieved March 7, 2026, from [Link]
-
Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. (n.d.). Frontiers. Retrieved March 7, 2026, from [Link]
-
Macrophage-based assays for the in vitro testing of the anti-inflammatory activity of mesenchymal stem cell-based products. (2026, March 5). bioRxiv. Retrieved March 7, 2026, from [Link]
-
Anti-Inflammatory Effects of β2-Receptor Agonists Salbutamol and Terbutaline Are Mediated by MKP-1. (2016, February 5). PLOS One. Retrieved March 7, 2026, from [Link]
-
About Vitro SA About our Immunohistochemistry. (n.d.). Vitro master diagnóstica. Retrieved March 7, 2026, from [Link]
-
DEFINING THE PATH TO TBK1 INHIBITION WITH QSAR MODELING. (2024, September 18). CAS. Retrieved March 7, 2026, from [Link]
-
Lead | Toxicological Profile | ATSDR. (n.d.). Cdc. Retrieved March 7, 2026, from [Link]
-
EGFR-Tyrosine Kinase Inhibitors Induced Activation of the Autocrine CXCL10/CXCR3 Pathway through Crosstalk between the Tumor and the Microenvironment in EGFR-Mutant Lung Cancer. (2022, December 25). MDPI. Retrieved March 7, 2026, from [Link]
-
GSRS. (n.d.). Retrieved March 7, 2026, from [Link]
Sources
Application Note: Utilizing MRT 68601 Hydrochloride for the Interrogation of TBK1/IKKε-Mediated Neuroinflammation
Executive Summary
Neuroinflammation is a central driver of pathology in conditions ranging from acute brain injury (e.g., subarachnoid hemorrhage) to chronic neurodegenerative diseases. TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are critical signaling nodes that regulate neuroinflammatory responses, dictating both NF-κB signaling and NLRP3 inflammasome activation[1][2].
MRT 68601 hydrochloride is a highly potent, selective inhibitor of TBK1 (IC50 = 6 nM) and IKKε[1][3]. Originally identified for its ability to inhibit autophagosome formation in cancer models[1], it has emerged as an indispensable tool compound for neuroscientists. This application note provides an authoritative, field-tested guide on utilizing MRT 68601 to dissect TBK1/IKKε-mediated neuroinflammation, featuring validated protocols for both in vitro inflammasome assays and in vivo neuroprotection models.
Mechanistic Grounding: The Dual Role of TBK1 in Neuroinflammation
To effectively utilize MRT 68601, researchers must understand the context-dependent roles of TBK1 in the central nervous system (CNS):
-
Suppression of NF-κB via the AMPK/TBK1 Axis : In early brain injury models, activation of the upstream AMPK/TBK1 pathway suppresses microglial activation and reduces pro-inflammatory cytokines (IL-1β, TNF-α)[4][5]. Administering MRT 68601 selectively inhibits TBK1, thereby reversing these neuroprotective effects and exacerbating neuroinflammation[4].
-
NLRP3 Inflammasome "OFF Switch" : The NLRP3 inflammasome is heavily expressed in microglia[6]. TBK1 and IKKε act as a physiological "OFF switch" to prevent runaway inflammasome activation[2]. Consequently, treating primed macrophages or microglia with MRT 68601 prior to stimulation significantly enhances ASC speck formation and IL-1β secretion[2][6].
Mechanistic pathway of MRT 68601 modulating TBK1, NF-κB, and the NLRP3 inflammasome.
Physicochemical Properties & Preparation
To ensure reproducibility, stock solutions must be prepared with strict attention to the compound's hydration degree, which can vary by batch[1].
Table 1: Properties of MRT 68601 Hydrochloride
| Property | Value |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride |
| Molecular Weight | 487.04 g/mol (Base weight; check batch for hydration)[1][7] |
| Formula | C25H34N6O2 • HCl[7] |
| Primary Target | TBK1 (IC50 = 6 nM)[1][3] |
| Purity | ≥98% (HPLC)[1][7] |
| Storage | Desiccate at Room Temperature[3][7] |
Preparation Note: Reconstitute in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid freeze-thaw degradation.
Experimental Protocols
Protocol A: In Vitro Microglial NLRP3 Inflammasome Assay
This protocol leverages MRT 68601 to interrogate the upper limits of NLRP3 activation by disabling the TBK1/IKKε OFF switch[2][6].
Self-Validating System Controls:
-
Positive Control: Okadaic acid (0.2 µM), a PP2A inhibitor, should be run in parallel as it also enhances ASC speck formation[6].
-
Negative Control: Vehicle (DMSO) treated cells must be run to establish baseline activation[2].
Step-by-Step Methodology:
-
Cell Culture: Seed primary murine microglia or bone marrow-derived macrophages (BMDMs) at
cells/well in a 96-well plate. Allow 24 hours for acclimation. -
Signal 1 (Priming): Treat cells with 100 ng/mL ultrapure LPS for 4 hours (chronic priming) or 30 minutes (acute priming)[2][6].
-
Causality: LPS activates TLR4, upregulating the transcription of NLRP3 and pro-IL-1β, preparing the system for inflammasome assembly.
-
-
Target Inhibition: Add MRT 68601 at 10 µM for 30 minutes prior to Signal 2[2][6].
-
Causality: A 30-minute pre-incubation allows the small molecule to occupy the ATP-binding pocket of TBK1, neutralizing its kinase activity before the inflammasome assembly is triggered.
-
-
Signal 2 (Activation): Stimulate with 2.5 µM nigericin for 1 hour[2].
-
Endpoint Analysis: Harvest supernatants for IL-1β/IL-18 ELISA and cell lysates for Caspase-1 Western blotting[2].
Step-by-step workflow for in vitro NLRP3 inflammasome assay using MRT 68601.
Protocol B: In Vivo Assessment of the AMPK/TBK1 Axis in Subarachnoid Hemorrhage (SAH)
This protocol uses MRT 68601 to validate the necessity of TBK1 in neuroprotective drug screening[4][5].
Step-by-Step Methodology:
-
Model Induction: Induce SAH in a rodent model (e.g., endovascular perforation method).
-
Drug Administration: Administer the experimental neuroprotective agent (e.g., MC1R agonist) alongside MRT-68601 via intracerebroventricular (i.c.v.) injection immediately post-SAH[4].
-
Causality: Direct CNS delivery bypasses the blood-brain barrier, ensuring high local concentrations of the TBK1 inhibitor in the brain parenchyma.
-
-
Endpoint Analysis (24h Post-SAH): Assess neurobehavioral scores (e.g., modified Garcia scores) and brain water content[4].
-
Molecular Validation: Perform Western blot analysis on cortical tissue for p-AMPK, p-TBK1, NF-κB, IL-1β, and TNF-α[4][5].
-
Causality: MRT-68601 should decrease p-TBK1 levels without affecting upstream p-AMPK, confirming target specificity and validating the mechanistic hierarchy[4].
-
Data Interpretation & Expected Outcomes
When executing these protocols, MRT 68601 produces distinct, measurable shifts in inflammatory biomarkers. The table below summarizes the expected quantitative outcomes based on established literature.
Table 2: Expected Quantitative Outcomes in Neuroinflammation Models
| Experimental Condition | Target Readout | Expected Quantitative Shift | Biological Implication |
| Microglia + LPS + Nigericin (2.5 µM) | IL-1β Secretion | Baseline activation (1x) | Standard inflammasome response[2] |
| Microglia + LPS + MRT 68601 (10 µM) + Nigericin | IL-1β Secretion | ~2 to 3-fold increase | TBK1 OFF-switch disabled[2][6] |
| SAH Model + Vehicle | Brain Water Content | ~82% (Elevated) | Severe early brain injury[4] |
| SAH Model + MC1R Agonist | Brain Water Content | ~79% (Reduced) | Neuroprotection via TBK1 activation[4] |
| SAH Model + MC1R Agonist + MRT 68601 | Brain Water Content | ~81.5% (Reversed) | Protection is strictly TBK1-dependent[4][5] |
Troubleshooting Tip: If MRT 68601 fails to enhance IL-1β secretion in Protocol A, verify that the nigericin dose is sub-saturating. A saturating dose of nigericin will mask the enhancing effects of TBK1 inhibition[2].
References
-
Newman AC, et al. TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling. PLoS One. 2012;7(11):e50672. URL:[Link]
-
Moghaddas F, et al. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Proceedings of the National Academy of Sciences (PNAS). 2018. URL:[Link]
-
Xu T, et al. Activation of Melanocortin 1 Receptor Attenuates Early Brain Injury in a Rat Model of Subarachnoid Hemorrhage via the Suppression of Neuroinflammation through AMPK/TBK1/NF-κB Pathway in Rats. Neurotherapeutics. 2020. URL:[Link]
Sources
- 1. MRT 68601 hydrochloride | TANK Binding Kinase | Tocris Bioscience [tocris.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Melanocortin 1 Receptor Attenuates Early Brain Injury in a Rat Model of Subarachnoid Hemorrhage viathe Suppression of Neuroinflammation through AMPK/TBK1/NF-κB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Melanocortin 1 Receptor Attenuates Early Brain Injury in a Rat Model of Subarachnoid Hemorrhage viathe Suppression of Neuroinflammation through AMPK/TBK1/NF-κB Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
Troubleshooting & Optimization
MRT 68601 Hydrochloride: Western Blot Troubleshooting & Technical Support Center
Welcome to the technical support center for MRT 68601 hydrochloride . As a highly potent, ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and IKKε, MRT 68601 is a critical tool for interrogating innate immune signaling, autophagic flux, and inflammasome activation[1],.
However, capturing the precise effects of kinase inhibition via Western Blot requires rigorous experimental design. Phosphorylation events are highly labile, and autophagic markers are subject to rapid degradation. This guide is designed by application scientists to provide you with the mechanistic causality behind each protocol step, ensuring your assays function as self-validating systems.
I. Mechanistic Grounding & Target Visualization
MRT 68601 hydrochloride exhibits a biochemical IC50 of 6 nM against TBK1[1]. By blocking TBK1 kinase activity, it prevents the downstream phosphorylation of IRF3 (Ser396), halts the production of Type I interferons, and suppresses basal autophagosome formation (often measured via LC3B and p62/SQSTM1)[2].
Mechanism of TBK1 inhibition by MRT 68601 and downstream Western Blot targets.
II. Standardized Experimental Workflow
To achieve reproducible Western Blot results, the following step-by-step methodology must be strictly adhered to. Every step is designed to preserve transient signaling states.
-
Cell Preparation & Starvation: Seed target cells (e.g., A549, THP-1, or RAW264.7) to 70-80% confluency. If interrogating basal autophagy, serum-starve the cells overnight to reduce background kinase activity from growth factors.
-
Inhibitor Pre-treatment: Reconstitute MRT 68601 in DMSO. Pre-treat cells with 1 µM to 10 µM of the inhibitor for 30 to 60 minutes prior to stimulation[2],[3].
-
Causality: Because MRT 68601 is ATP-competitive, pre-incubation is mandatory to ensure the inhibitor occupies the TBK1 kinase domain before the massive influx of intracellular ATP and rapid auto-phosphorylation triggered by agonists.
-
-
Stimulation: Induce signaling using an appropriate agonist (e.g., 100 ng/mL LPS for 30 min to 4 hours)[3]. For autophagic flux assays, add 5 µM Chloroquine (CQ) during the final 2-4 hours.
-
Lysis & Preservation: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with 1X protease inhibitor cocktail and 1X broad-spectrum phosphatase inhibitor cocktail (containing sodium orthovanadate and sodium fluoride).
-
Causality: p-TBK1 (Ser172) and p-IRF3 (Ser396) are highly labile. Endogenous phosphatases will strip these modifications within seconds of cell lysis if not chemically blocked.
-
-
SDS-PAGE & Transfer: Load 20-30 µg of total protein. Run on 4-12% Bis-Tris gels. Transfer to a 0.2 µm PVDF membrane .
-
Causality: The 0.2 µm pore size is critical to prevent low molecular weight targets like LC3B (~14 kDa) from blowing through the membrane during transfer.
-
-
Immunoblotting: Block in 5% BSA in TBS-T for 1 hour. Probe with primary antibodies overnight at 4°C.
Step-by-step experimental workflow for MRT 68601 treatment and immunoblotting.
III. Quantitative Data Summary
Use the following reference table to benchmark your expected Western Blot fold-changes when utilizing MRT 68601 at cellular concentrations (1-10 µM).
| Target / Parameter | Expected Baseline | Effect of MRT 68601 | Biological Significance / Readout |
| p-TBK1 (Ser172) | Low (Basal) / High (Stimulated) | Marked Decrease | Confirms direct target engagement and inhibition of TBK1 auto-phosphorylation. |
| p-IRF3 (Ser396) | Low (Basal) / High (Stimulated) | Marked Decrease | Validates downstream inhibition of the Type I IFN signaling axis. |
| LC3B-II (with CQ) | High (Active Flux) | Decrease | Indicates suppression of TBK1-driven autophagosome initiation[2]. |
| p62 / SQSTM1 | Low (Actively Cleared) | Accumulation | Confirms blockade of autophagic cargo clearance. |
| Total TBK1 | Stable | Unchanged (Acute) | Serves as an internal loading control for acute (<4h) signaling assays. |
IV. Troubleshooting FAQs (Q&A)
Q1: Why is the phospho-IRF3 (Ser396) signal still strong despite treatment with 1 µM MRT 68601? A1: While MRT 68601 has a biochemical IC50 of 6 nM[1], cellular assays inherently require much higher concentrations (typically 1 µM to 10 µM)[2],[3]. This discrepancy is driven by the high intracellular concentration of ATP (in the millimolar range), which aggressively competes with the inhibitor for the kinase's ATP-binding pocket. Solution: Increase the pre-treatment time to a full 60 minutes and titrate the inhibitor up to 10 µM. Ensure your stimulus (e.g., LPS or Poly I:C) is not oversaturating the system.
Q2: I am investigating autophagy, but LC3B-II levels are completely absent in both my control and MRT 68601-treated samples. What went wrong? A2: Autophagic flux is a continuous, dynamic process. LC3B-II is rapidly degraded once the autophagosome fuses with the lysosome. Because MRT 68601 inhibits the initiation of basal autophagy[2], looking at steady-state LC3B-II without a lysosomal block will yield negligible signals. Solution: You must build a self-validating system by adding a lysosomal inhibitor (e.g., 5 µM Chloroquine or Bafilomycin A1) during the last 2-4 hours of your assay. This creates a "traffic jam," trapping LC3B-II. You will then clearly see that MRT 68601 reduces the accumulation of LC3B-II compared to the Chloroquine-only control. Additionally, verify you are using a 0.2 µm PVDF membrane to prevent LC3B blow-through.
Q3: Total TBK1 levels are decreasing after 48 hours of MRT 68601 treatment. Is the inhibitor causing off-target toxicity? A3: Not necessarily. TBK1 is heavily involved in the clearance of protein aggregates (such as mutant Huntingtin)[4] and is itself regulated by complex autophagic feedback loops. Prolonged kinase inhibition can destabilize the TBK1-optineurin-NDP52 complex, leading to the eventual proteasomal or lysosomal degradation of the kinase itself. Solution: Check cell viability using an LDH release assay. If viability remains >80%, the reduction in total TBK1 is a biological consequence of chronic complex destabilization. For clean signaling readouts without total protein loss, restrict your MRT 68601 treatment to acute windows (<4 hours).
Q4: Why do I see massive background noise when probing for p-TBK1 (Ser172)? A4: Phospho-specific antibodies are highly sensitive to the blocking agent used. If you blocked your membrane with 5% non-fat dry milk, the casein phosphoproteins present in the milk will strongly cross-react with the phospho-TBK1 antibody, creating a dark, noisy blot. Solution: Always switch to 5% BSA in TBS-T for both the blocking step and the primary antibody incubation when probing for phosphorylated targets.
V. References[1] Title: MRT 68601 hydrochloride | TBK1 Inhibitor
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. TBK1 Kinase Addiction in Lung Cancer Cells Is Mediated via Autophagy of Tax1bp1/Ndp52 and Non-Canonical NF-κB Signalling | PLOS One [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. TBK1 regulates autophagic clearance of soluble mutant huntingtin and inhibits aggregation/toxicity in different models of Huntington’s disease | bioRxiv [biorxiv.org]
Technical Support Center: MRT 68601 Hydrochloride Troubleshooting & Off-Target Effects
Welcome to the MRT 68601 Technical Support Center. Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting strategies and mechanistic insights into the target specificity and potential off-target effects of MRT 68601 hydrochloride.
Part 1: Target Specificity & Off-Target Profiling (FAQs)
Q: How selective is MRT 68601 for TBK1 versus other kinases, and what are the main off-target risks? A: MRT 68601 hydrochloride is a highly potent, ATP-competitive inhibitor of TANK-binding kinase-1 (TBK1) with an in vitro IC50 of 6 nM. It also effectively inhibits the closely related kinase IKKε. However, because the ATP-binding pockets of the IκB kinase (IKK) family are highly conserved, utilizing MRT 68601 at concentrations significantly above its IC50 (e.g., >1 µM) can lead to off-target inhibition of canonical IKK isoforms (IKKα/IKKβ) and other related kinases[1]. This dose-dependent loss of selectivity can severely confound experiments studying canonical NF-κB signaling or broad inflammatory responses.
Q: Why am I observing an increase in ASC speck formation and IL-1β secretion when treating macrophages with MRT 68601? A: This is a known, target-mediated causality rather than an off-target anomaly. Recent mechanistic studies have demonstrated that TBK1 and IKKε act as an intrinsic "OFF switch" (or parking brake) for the NLRP3 inflammasome[2]. Inhibiting TBK1/IKKε with MRT 68601—often utilized at 10 µM in these specific assays—removes this regulatory brake[2]. Consequently, upon secondary stimulation with agents like nigericin, cells exhibit enhanced ASC speck formation and elevated IL-1β release[2].
Q: My autophagosome formation is inhibited as expected, but I am also seeing unexpected cell death. Is this MRT 68601 chemical toxicity? A: While MRT 68601 successfully inhibits the formation of autophagosomes in lung cancer cells, TBK1 is also essential for limiting RIPK1-dependent apoptosis and NLRP3-driven pyroptosis[3]. Inhibiting TBK1 can sensitize cells to these death pathways, mimicking cytotoxicity[3]. To determine the causality of the cell death, co-treat your cultures with a caspase-1 inhibitor (e.g., VX-765) or a RIPK1 inhibitor. If cell viability is rescued, the death is a downstream phenotypic consequence of TBK1 inhibition, not off-target chemical toxicity[2].
Part 2: Quantitative Data: Kinase Selectivity & Phenotypic Profiling
To assist in experimental design, the following table summarizes the causal relationships between MRT 68601 concentrations, targeted kinases, and resulting cellular phenotypes.
| Target Kinase | MRT 68601 IC50 | Cellular Function | Phenotype of Inhibition |
| TBK1 | 6 nM | Type I IFN induction, Autophagy | Decreased IFN-β, Blocked autophagosome formation |
| IKKε | < 50 nM | Non-canonical NF-κB signaling | Altered innate immune signaling |
| NLRP3 (Indirect) | N/A | Inflammasome regulation | Enhanced ASC specks & IL-1β secretion (OFF-switch removed)[2] |
| IKKα / IKKβ | > 1 µM (Off-target) | Canonical NF-κB signaling | Confounded inflammatory readouts, altered cell survival |
Part 3: Experimental Troubleshooting & Protocol Optimization
Self-Validating Protocol: Distinguishing TBK1-Specific Effects from Off-Target Artifacts
To ensure scientific integrity, any phenotype observed using MRT 68601 must be validated as an on-target effect. The following protocol utilizes a self-validating system incorporating dose-response titrations, orthogonal inhibitors, and genetic controls to study inflammasome activation[2].
Step 1: Cell Seeding & Priming
-
Seed wild-type (WT) and TBK1 knockout (KO) macrophages (e.g., BMDMs or THP-1 cells) at
cells/mL in a 12-well plate. -
Prime cells with 100 ng/mL ultrapure LPS for 4 hours to induce pro-IL-1β and NLRP3 expression without triggering activation[2].
Step 2: Inhibitor Pre-treatment (Dose-Response Titration)
-
Prepare a serial dilution of MRT 68601 hydrochloride. (Causality note: Because MRT 68601 is ATP-competitive, intracellular ATP levels dictate the effective dose. A dose-response curve identifies the threshold where selectivity is lost).
-
Treat cells with MRT 68601 at 10 nM, 100 nM, 1 µM, and 10 µM for 30 minutes prior to secondary stimulation[2].
-
Self-Validation Control: In parallel wells, use an orthogonal TBK1/IKKε inhibitor (e.g., MRT 67307 or BX795) at matched concentrations to confirm that the phenotype is not unique to the chemical structure of MRT 68601[2].
Step 3: Secondary Pathway Activation
-
Stimulate the cells with a sub-saturating dose of nigericin (2.5 µM) for 1 hour to trigger NLRP3 inflammasome assembly[2].
-
Troubleshooting Control: To prevent premature cell death and the loss of ASC specks during the assay, add 10 µM of the caspase-1 inhibitor VX-765 30 minutes before adding MRT 68601[2].
Step 4: Readout & Validation
-
Collect supernatants for IL-1β quantification via ELISA[2].
-
Lyse cells and perform Western blotting for phosphorylated IRF3 (to confirm TBK1 inhibition) and total TBK1 (to confirm KO status)[2].
-
Interpretation: If a phenotype (e.g., enhanced IL-1β) is observed in WT cells at 100 nM but is absent in TBK1 KO cells, it is an on-target effect. If a new phenotype emerges only at 10 µM and persists in TBK1 KO cells, it is an off-target effect (likely canonical IKK inhibition).
Part 4: Mandatory Visualization
The following diagram maps the causal logic of MRT 68601 intervention, illustrating how dose escalation shifts the compound from a selective tool to a confounding variable.
Fig 1: MRT 68601 signaling logic, showing primary TBK1/IKKε targets vs. dose-dependent off-targets.
References
-
Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]
-
TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling. PLoS ONE (2012). URL:[Link]
-
TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Proceedings of the National Academy of Sciences (2021). URL:[Link]
-
TBK1 and IKKε prevent TNF-induced cell death by RIPK1 phosphorylation. Nature Cell Biology (2018). URL:[Link]
Sources
MRT 68601 Hydrochloride: Technical Support Center & Troubleshooting Guide
Welcome to the Technical Support Center for MRT 68601 hydrochloride . As a potent and selective inhibitor of TANK-binding kinase-1 (TBK1) with an IC₅₀ of 6 nM, this compound is critical for interrogating innate immune signaling, autophagy, and neurodegenerative pathways[1].
This guide is designed by our Senior Application Scientists to help researchers optimize storage, prevent compound degradation, and troubleshoot common experimental anomalies by understanding the chemical causality behind each protocol.
Quick Reference: Physicochemical Properties
Understanding the physical properties of MRT 68601 hydrochloride is the first step in ensuring reproducible experimental design.
| Property | Specification |
| Chemical Name | N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride |
| Molecular Weight | 487.04 g/mol |
| Formula | C₂₅H₃₄N₆O₂ • HCl |
| Primary Target | TBK1 (IC₅₀ = 6 nM) |
| Solubility (Max) | Water: 48.7 mg/mL (100 mM) DMSO: 48.7 mg/mL (100 mM) |
| Storage (Solid) | Desiccate at Room Temperature (RT) |
| Storage (Solution) | Aliquot and store at -20°C or -80°C[2] |
Troubleshooting Guides & FAQs
Q1: How should I store the lyophilized powder versus the reconstituted solution?
The Causality: MRT 68601 is supplied as a hydrochloride (HCl) salt. While this modification significantly enhances its aqueous solubility compared to free-base kinase inhibitors, it also makes the solid powder hygroscopic (prone to absorbing moisture from the air).
-
Solid Powder: Store desiccated at Room Temperature (RT). If the vial is repeatedly opened in a humid environment, the powder will absorb water, increasing its mass. This leads to inaccurate molarity calculations when weighing out the compound for stock solutions.
-
Reconstituted Solution: Once dissolved in DMSO or water, the compound is susceptible to hydrolysis over prolonged periods. Solutions must be aliquoted into single-use volumes and stored at -20°C or -80°C[2].
Q2: I prepared a 100 mM stock in DMSO, but I am seeing precipitation when diluting into my cell culture media. How do I fix this?
The Causality: While MRT 68601 hydrochloride is highly soluble in 100% DMSO (up to 100 mM), rapid dilution into aqueous cell culture media (which contains salts and proteins) can cause localized supersaturation and "crashing out" (precipitation) of the compound.
-
The Fix: Perform serial dilutions. First, dilute your 100 mM DMSO stock into an intermediate concentration (e.g., 1 mM) using DMSO or sterile water. Then, add this intermediate solution dropwise to your pre-warmed (37°C) culture media while gently vortexing. Ensure the final DMSO concentration in your cellular assay does not exceed 0.1% to 0.5% to prevent solvent-induced cytotoxicity.
Q3: My Western blots for p-TBK1 or p-IRF3 are showing inconsistent inhibition over time. Is the compound degrading?
The Causality: Inconsistent target inhibition is typically caused by repeated freeze-thaw cycles of the stock solution[3]. When a DMSO stock is frozen and thawed, atmospheric water condenses inside the tube. Over time, this absorbed water promotes compound degradation and alters the effective concentration.
-
The Fix: Discard the current working stock. Reconstitute a fresh vial and immediately divide it into 10–20 μL single-use aliquots before freezing at -80°C. Never return a thawed aliquot to the freezer.
Q4: Can I use water instead of DMSO to dissolve MRT 68601 hydrochloride for in vivo studies?
The Causality: Yes. Because it is an HCl salt, MRT 68601 exhibits excellent aqueous solubility (up to 100 mM in water). For in vivo dosing, aqueous buffers are often preferred over DMSO to minimize solvent toxicity.
-
The Fix: Dissolve the compound in sterile, endotoxin-free water or saline. If using PBS, verify that the pH remains physiological (~7.4), as highly concentrated HCl salts can slightly lower the pH of unbuffered solutions.
Experimental Protocols
Protocol A: Preparation of a 10 mM Stock Solution
A self-validating system: Proper stock preparation is the foundation of reproducible IC₅₀ generation.
-
Equilibration: Remove the vial of MRT 68601 hydrochloride from the desiccator and allow it to equilibrate to room temperature for 15–20 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Calculation: For a 10 mM stock, dissolve 4.87 mg of MRT 68601 hydrochloride in 1.0 mL of anhydrous DMSO or sterile water.
-
Dissolution: Add the solvent and vortex gently for 30 seconds. If the powder does not fully dissolve, sonicate the vial in a water bath at room temperature for 1–2 minutes.
-
Aliquoting: Divide the solution into 50 μL aliquots in sterile, low-bind microcentrifuge tubes.
-
Storage: Immediately transfer the aliquots to a -80°C freezer[2].
Protocol B: Cellular Assay for TBK1 Inhibition (Autophagosome/IRF3 Readout)
TBK1 phosphorylates multiple targets, including IRF3 (driving Type I Interferon responses) and components of the autophagy machinery[4].
-
Cell Seeding: Seed target cells (e.g., THP-1 macrophages or lung cancer cells) in a 6-well plate at a density of
cells/well. Incubate overnight at 37°C, 5% CO₂. -
Inhibitor Pre-treatment: Thaw a single aliquot of MRT 68601 hydrochloride. Dilute in pre-warmed media to achieve a final concentration of 1 μM (or a dose-response range of 10 nM – 10 μM)[4]. Treat cells for 1 hour prior to stimulation.
-
Stimulation: Stimulate the cells with a TBK1 pathway activator (e.g., 100 ng/mL LPS or cGAMP) for 2 to 4 hours[4].
-
Harvest & Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Validation: Perform a Western blot probing for Phospho-TBK1 (Ser172) and Phospho-IRF3 (Ser386). A successful assay will show a robust reduction in phosphorylation signals compared to the vehicle (DMSO) control, validating both compound integrity and assay execution.
Visualizations
TBK1 Signaling & MRT 68601 Inhibition Mechanism
Mechanistic pathway of TBK1 signaling and its targeted inhibition by MRT 68601 hydrochloride.
Optimal Reconstitution & Storage Workflow
Optimal workflow for the reconstitution, aliquoting, and storage of MRT 68601 hydrochloride.
References
-
National Center for Biotechnology Information (NCBI). "TBK1 phosphorylates mutant Huntingtin and suppresses its aggregation and toxicity in Huntington's disease models". PMC. Available at: [Link]
-
American Chemical Society (ACS). "A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Assay Identifies Nilotinib as an Inhibitor of Inflammation in Acute Myeloid Leukemia". ACS Publications. Available at:[Link]
Sources
MRT 68601 Hydrochloride: Technical Support & Optimization Guide
Welcome to the Technical Support Center for MRT 68601 hydrochloride , a highly potent TANK-binding kinase-1 (TBK1) and I-kappa-B kinase epsilon (IKKε) inhibitor with an IC50 of 6 nM[1][2]. This guide is engineered for drug development professionals and researchers to troubleshoot assay variability, optimize treatment durations, and establish self-validating experimental workflows.
Mechanistic Overview & Pathway Visualization
MRT 68601 hydrochloride is primarily utilized to block autophagosome formation in cancer models and to investigate the regulatory mechanisms of the NLRP3 inflammasome[1][3]. Recent breakthroughs have identified that TLR-activated TBK1 and IKKε act as a "parking brake" (an OFF switch) to limit spontaneous NLRP3 activation[4]. By inhibiting these kinases, MRT 68601 removes this brake, driving massive inflammasome hyperactivation[3].
Mechanism of MRT 68601 HCl antagonizing the TBK1/IKKε OFF-switch to drive NLRP3 activation.
Troubleshooting & FAQ: Optimizing Treatment Duration
Q: My NLRP3 inflammasome assays show highly variable cytokine secretion. How should I time the MRT 68601 addition? Root Cause: TBK1 and IKKε act as a delicate OFF switch during the priming phase of the NLRP3 inflammasome ()[3][4]. If MRT 68601 is applied for too long during a chronic priming assay, it can interfere with foundational TLR signaling rather than specifically isolating the inflammasome hyperactivation phenotype. Solution: Treatment duration must be strictly coupled to your priming strategy:
-
Chronic Priming (4h LPS): Add 10 µM MRT 68601 exactly 30 minutes before the secondary signal (e.g., nigericin), NOT during the initial LPS priming[5].
-
Acute Priming (30 min LPS): Add 10 µM MRT 68601 exactly 30 minutes before the LPS stimulation[5]. Causality: Timing the inhibition precisely before the activation signal isolates the removal of the TBK1/IKKε brake, leading to massive ASC speck formation without disrupting early NF-κB-dependent transcriptional priming[3].
Q: When treating cells with MRT 68601 followed by nigericin, ASC specks are undetectable in immunofluorescence despite high IL-1β in the supernatant. Why? Root Cause: MRT 68601 massively hyperactivates the inflammasome, leading to rapid pyroptosis[3][5]. The cells burst and release ASC specks into the extracellular space, making them invisible to standard intracellular imaging. Solution: Implement a self-validating preservation step. Add 10 µM of the caspase-1 inhibitor VX-765 30 minutes before adding MRT 68601[5]. Causality: VX-765 blocks caspase-1-mediated cleavage of Gasdermin D (GSDMD), preventing membrane pore formation and cell lysis. This traps the ASC specks inside the intact cell for accurate quantification[5].
Q: I am observing high basal toxicity when using MRT 68601 to block autophagosomes in lung cancer cells over 48 hours. How can I optimize this? Root Cause: MRT 68601 is highly potent against TBK1 (IC50 = 6 nM)[1][2]. While 10 µM is standard for 1-hour acute inflammasome assays, applying micromolar concentrations for multi-day autophagy assays leads to non-specific kinase inhibition and acute cytotoxicity. Solution: For long-term assays (24–72 hours), reduce the concentration to the nanomolar range (50–200 nM) to specifically target TBK1-mediated autophagy addiction ()[1].
Quantitative Data: Concentration & Duration Matrix
To ensure experimental reproducibility, adhere to the following optimized parameters based on assay type:
| Assay Type | Target Kinase | MRT 68601 Concentration | Total Treatment Duration | Timing Strategy | Key Validation Readout |
| Autophagy Blockade | TBK1 | 50 - 200 nM | 2 - 72 hours | Continuous exposure | LC3-II / p62 accumulation |
| Chronic Inflammasome | TBK1 / IKKε | 10 µM | 90 minutes | 30 min prior to Signal 2 | IL-1β Secretion |
| Acute Inflammasome | TBK1 / IKKε | 10 µM | 120 minutes | 30 min prior to Signal 1 | IL-18 Secretion |
Self-Validating Experimental Protocols
Protocol A: Self-Validating Acute NLRP3 Inflammasome Hyperactivation
Objective: Measure inflammasome hyperactivation via MRT 68601 while maintaining cell viability to accurately quantify ASC specks.
-
Cell Preparation: Seed Bone Marrow-Derived Macrophages (BMDMs) or iBMDMs in appropriate well plates.
-
Pyroptosis Blockade (T = -60 min): Add 10 µM VX-765.
-
Causality: Prevents GSDMD-mediated cell lysis, retaining ASC specks intracellularly[5].
-
-
TBK1/IKKε Inhibition (T = -30 min): Add 10 µM MRT 68601.
-
Acute Priming (T = 0): Add 100 ng/mL ultrapure LPS for exactly 30 minutes[5].
-
Activation (T = +30 min): Add a sub-saturating dose of nigericin (e.g., 2.5 µM) for 1 hour[5].
-
Causality: A sub-saturating dose provides a low baseline, making the hyperactivation window caused by MRT 68601 clearly detectable[5].
-
-
Validation Checkpoints:
-
Viability: Measure LDH release in the supernatant. It must remain low, validating the efficacy of the VX-765 blockade[5].
-
Cytokine Readout: Measure IL-18 secretion via ELISA. Because IL-1β is not transcriptionally induced during a short 30-minute acute priming window, IL-18 must be used as the definitive readout for inflammasome stimulation[5].
-
Protocol B: Autophagosome Blockade in Lung Cancer Cells
Objective: Inhibit TBK1 to study autophagy addiction without inducing off-target cytotoxicity.
-
Cell Seeding: Seed lung cancer cells (e.g., A549) and allow them to adhere overnight.
-
MRT 68601 Treatment: Apply 50–200 nM MRT 68601 for 2 to 24 hours.
-
Causality: Utilizing nanomolar dosing (close to the 6 nM IC50) ensures specific blockade of autophagosome formation without triggering the non-specific toxicity seen at micromolar doses[1].
-
-
Validation Checkpoint: Lyse cells and monitor the conversion of LC3-I to LC3-II alongside p62 accumulation via Western blot to confirm that autophagic flux has been successfully halted.
References
-
TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation Source: Proceedings of the National Academy of Sciences (PNAS), 2021. URL:[Link]
-
TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling Source: PLoS One, 2012. URL:[Link]
Sources
Technical Support Center: Optimizing MRT 68601 Hydrochloride Workflows in the Presence of Serum
Welcome to the Application Support Center for MRT 68601 hydrochloride , a highly potent and selective inhibitor of TANK-binding kinase 1 (TBK1) with a biochemical IC50 of 6 nM[1].
When transitioning from cell-free biochemical assays to complex in vitro models, researchers frequently encounter efficacy drop-offs or confounding readouts. As a Senior Application Scientist, I have found that serum concentration is the single most critical variable affecting MRT 68601 activity. Serum impacts this compound through two distinct mechanisms: biochemical sequestration (protein binding) and biological pathway interference (mTOR-mediated suppression of basal autophagy).
This guide provides the causality behind these interactions, troubleshooting steps, and self-validating protocols to ensure absolute scientific integrity in your TBK1 assays.
I. Frequently Asked Questions (FAQs)
Q1: Why does the IC50 of MRT 68601 shift significantly when moving from biochemical assays to cell-based assays with 10% FBS? A: This is a classic "serum shift" phenomenon driven by biochemical sequestration. MRT 68601 is a lipophilic small molecule. In standard culture media supplemented with 10% Fetal Bovine Serum (FBS), highly abundant proteins like Bovine Serum Albumin (BSA) and alpha-1-acid glycoprotein bind the drug. This non-specific binding drastically reduces the "free fraction" of the drug available to cross the plasma membrane and engage intracellular TBK1. Consequently, while the biochemical IC50 is 6 nM[1], achieving cellular efficacy in 10% FBS often requires concentrations exceeding 10–15 µM[2].
Q2: How does serum concentration biologically interfere with MRT 68601's effect on autophagy? A: MRT 68601 is frequently used to study autophagosome-lysosome fusion, as TBK1 phosphorylates Syntaxin 17 (Stx17) to promote this fusion event[3]. However, serum contains growth factors that potently activate the mTORC1 complex. Active mTORC1 suppresses the ULK1 complex, effectively turning off basal autophagy initiation. If you treat cells with MRT 68601 in 10% FBS, you are attempting to block the end of a pathway (fusion) that has already been shut down at the beginning (initiation) by serum. To accurately measure MRT 68601's inhibitory effect on autophagic flux, you must induce autophagy via serum starvation.
Q3: What is the recommended serum concentration for long-term fibrogenic or YAP/TAZ activation assays using MRT 68601? A: For long-term assays (e.g., 48–72 hours) investigating TBK1's role in TGF-β mediated fibrogenesis, complete serum starvation causes unacceptable cytotoxicity. The field-proven standard is a 0.1% FBS step-down . Fibroblasts are seeded, allowed to attach, and then switched to 0.1% FBS overnight before the addition of MRT 68601 (typically at 10–15 µM) and TGF-β[2]. This provides a minimal baseline of survival factors while preventing massive drug sequestration.
II. Mechanistic & Workflow Visualizations
Fig 1. Interplay between serum-mediated mTOR activation and MRT 68601 TBK1 inhibition in autophagy.
Fig 2. Impact of serum concentration on the free fraction and efficacy of MRT 68601.
III. Quantitative Data Summary
To aid in experimental design, the following table summarizes the dual impact of serum on MRT 68601 parameters based on established pharmacokinetic principles and literature precedents[1],[2],[3].
| Serum Condition | Free Drug Fraction | Basal Autophagy Status | Effective Cellular Dose | Recommended Application |
| 0% FBS (Biochemical) | ~100% | N/A (Cell-Free) | 6 nM (IC50) | Kinase profiling, structural assays |
| 0% FBS (EBSS/Starved) | High (>90%) | Highly Induced | 1 – 5 µM | Acute autophagic flux assays (<4h) |
| 0.1% FBS (Step-down) | Moderate (~70%) | Moderately Induced | 10 – 15 µM | Long-term fibrogenic/YAP assays (48h+) |
| 10% FBS (Standard) | Low (<5%) | Suppressed (mTOR ON) | >20 µM (Often toxic) | Not recommended for TBK1 inhibition |
IV. Troubleshooting Guide
Issue 1: No accumulation of LC3-II observed after MRT 68601 treatment.
-
Cause: The assay was likely run in 10% FBS. Because serum activates mTOR, autophagosome formation is halted. Blocking fusion with MRT 68601 will not yield LC3-II accumulation if no autophagosomes are being created.
-
Solution: Switch to a serum-free medium (e.g., EBSS) 2 hours prior to MRT 68601 treatment to induce basal flux.
Issue 2: High cytotoxicity observed in 48-hour assays.
-
Cause: MRT 68601 was applied in completely serum-free conditions for an extended duration. Prolonged TBK1 inhibition combined with total growth factor withdrawal induces apoptosis.
-
Solution: Utilize the 0.1% FBS step-down method. This provides enough survival signaling to prevent apoptosis while maintaining a high free-fraction of the drug[2].
Issue 3: Inconsistent inflammasome activation readouts.
-
Cause: Macrophages/BMDMs are highly sensitive to complete serum starvation during priming.
-
Solution: When washing peritoneal cavities or handling BMDMs for acute inflammasome assays with MRT 68601 (10 µM), use a buffer containing 3% FBS. This specific concentration balances cell viability with drug availability[4].
V. Self-Validating Experimental Protocols
To ensure trustworthiness, every experiment utilizing MRT 68601 must include internal controls that validate both the biological pathway state and the drug's physical availability.
Protocol A: Autophagic Flux Inhibition Assay (Acute Serum Starvation)
This protocol isolates the effect of MRT 68601 on autophagosome-lysosome fusion by removing serum-induced mTOR suppression.
-
Cell Seeding: Seed lung cancer cells (e.g., A549) in 6-well plates in standard DMEM + 10% FBS. Allow adherence for 24 hours.
-
Wash Step (Critical Causality): Wash cells twice with warm PBS to remove all traces of serum albumin. Rationale: Residual albumin will sequester MRT 68601.
-
Starvation & Treatment: Add Earle's Balanced Salt Solution (EBSS) containing 0% FBS to induce autophagy. Immediately divide into four treatment groups:
-
Group 1 (Negative Control): Vehicle (0.1% DMSO).
-
Group 2 (Test): MRT 68601 (5 µM).
-
Group 3 (Positive Control): Bafilomycin A1 (100 nM). Rationale: Self-validates the assay by proving that blocking late-stage fusion causes LC3-II accumulation.
-
Group 4 (Combination): MRT 68601 (5 µM) + Bafilomycin A1 (100 nM).
-
-
Incubation: Incubate for 2 to 4 hours.
-
Readout: Lyse cells in RIPA buffer and perform Western blotting for LC3B and p62.
-
Validation Check: If Group 3 does not show massive LC3-II accumulation compared to Group 1, the starvation failed to induce flux. If Group 2 shows LC3-II accumulation equal to Group 3, MRT 68601 successfully inhibited TBK1-mediated fusion[3].
-
Protocol B: Long-Term Fibrogenic Assay (0.1% FBS Step-Down)
This protocol balances the need for low protein binding with the requirement for cell survival over 72 hours.
-
Plating: Seed primary human lung fibroblasts sparsely (50,000 cells/well) in DMEM + 10% FBS.
-
Serum Step-Down: After 12 hours, aspirate media, wash with PBS, and replace with DMEM containing 0.1% FBS . Incubate overnight. Rationale: Sensitizes cells to TGF-β and minimizes albumin concentration.
-
Pre-treatment: Add MRT 68601 to a final concentration of 15 µM[2]. Incubate for 1 hour to allow target engagement.
-
Stimulation: Add 2 ng/mL TGF-β directly to the media.
-
Incubation & Readout: Incubate for 48–72 hours. Isolate protein and blot for fibrogenic markers (α-SMA, Fibronectin, Collagen I) and phosphorylated TBK1 (p-TBK1) to confirm target engagement[2].
VI. References
-
Hasan, et al. "TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation." PNAS (2019). Available at:[Link]
-
Vittal, et al. "TBK1 regulates YAP/TAZ and fibrogenic fibroblast activation." American Journal of Physiology-Lung Cellular and Molecular Physiology (2019). Available at:[Link]
-
Myrann, et al. "Modulation of Ricin Intoxication by the Autophagy Inhibitor EACC." Toxins (2022). Available at:[Link]
Sources
Validation & Comparative
A Researcher's Guide to Validating TBK1 Inhibition by MRT68601 Hydrochloride
This guide provides an in-depth, objective comparison of MRT68601 hydrochloride's performance in inhibiting TANK-binding kinase 1 (TBK1) against other common alternatives. We will delve into the experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to confidently validate TBK1 inhibition in their own work.
The Central Role of TBK1 in Innate Immunity and Disease
TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that acts as a central node in the innate immune system.[1][2] It is essential for the production of type I interferons (IFNs) in response to viral and bacterial infections.[3][4] Upon activation by various pattern recognition receptors (PRRs), TBK1 phosphorylates and activates transcription factors, primarily Interferon Regulatory Factor 3 (IRF3), leading to the expression of IFN-α and IFN-β.[1][3] Beyond its role in immunity, TBK1 is also implicated in other fundamental cellular processes such as autophagy, cell proliferation, and oncogenesis.[3][5] Given its multifaceted roles, aberrant TBK1 activity is linked to various diseases, including autoimmune disorders and cancer, making it a significant therapeutic target.[6][7]
Validating TBK1 Inhibition: A Two-Pronged Approach
To rigorously validate the inhibitory activity of a compound like MRT68601 hydrochloride, a combination of in vitro and cell-based assays is essential. This dual approach allows for the direct assessment of the inhibitor's effect on the purified enzyme and confirmation of its target engagement and functional consequences within a cellular context.
In Vitro Validation: Direct Measurement of Kinase Activity
In vitro kinase assays are fundamental for determining the direct inhibitory potential of a compound against its target kinase. The ADP-Glo™ Kinase Assay is a widely used, robust method for this purpose, as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[8][9]
Experimental Protocol: ADP-Glo™ Kinase Assay for TBK1
This protocol is adapted from established methods for measuring TBK1 kinase activity.[8][9]
Materials:
-
Recombinant human TBK1 enzyme
-
TBK1 substrate (e.g., myelin basic protein or a specific peptide)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
MRT68601 hydrochloride and other test compounds
-
ADP-Glo™ Kinase Assay kit
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of MRT68601 hydrochloride and other inhibitors in the kinase buffer. Include a vehicle control (e.g., DMSO).
-
Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle.
-
Enzyme Addition: Add 2 µL of recombinant TBK1 enzyme diluted in kinase buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Michaelis constant (Km) for TBK1 to ensure sensitive detection of inhibition.
-
Kinase Reaction: Incubate the reaction at room temperature for 60 minutes.
-
ADP Detection:
-
Stop the kinase reaction and measure the ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for an additional 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Validation: Assessing Target Engagement and Cellular Function
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that the inhibitor can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a functional response. A common and effective method is to measure the phosphorylation of a direct downstream substrate of TBK1, such as IRF3.[10][11]
Experimental Protocol: Western Blot for Phospho-IRF3
This protocol outlines the steps to assess the effect of MRT68601 hydrochloride on the phosphorylation of IRF3 in a cellular context.
Materials:
-
Cell line responsive to TBK1 activation (e.g., THP-1 or Ramos cells)
-
TBK1 stimulus (e.g., poly(I:C) for TLR3 activation or cGAMP for STING activation)[10][12]
-
MRT68601 hydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody (HRP-conjugated)
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells and allow them to adhere or reach the desired confluency.
-
Pre-treat the cells with a dilution series of MRT68601 hydrochloride or a vehicle control for 1-2 hours.
-
-
TBK1 Activation: Stimulate the cells with a TBK1 agonist (e.g., poly(I:C) or cGAMP) for a predetermined optimal time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total IRF3 and the loading control to normalize the data.
-
Data Analysis: Quantify the band intensities and determine the effect of MRT68601 hydrochloride on IRF3 phosphorylation relative to the vehicle control.
Comparative Analysis: MRT68601 Hydrochloride vs. Alternatives
A crucial aspect of validating a new inhibitor is to compare its performance against existing, well-characterized compounds. This provides context for its potency and selectivity.
| Inhibitor | Target(s) | In Vitro IC50 | Cellular Potency (IFN-β Secretion) | Key Features & Considerations |
| MRT68601 hydrochloride | TBK1 | 6 nM [13] | Potent inhibitor of autophagosome formation[13] | Highly potent TBK1 inhibitor. |
| Amlexanox | TBK1/IKKε | ~1-2 µM[14][15][16] | Inhibits IRF3 phosphorylation[11][15] | Dual inhibitor of TBK1 and the closely related kinase IKKε.[14][15] |
| GSK8612 | TBK1 | pIC50 of 6.8 (approximately 158 nM)[10][17] | Inhibits IFN-β secretion with IC50s of 501 nM (cGAMP-stimulated) and 1,258 nM (dsDNA-stimulated) in THP-1 cells.[17] | Highly selective for TBK1 over a large panel of other kinases.[17] |
Expert Insights on the Comparison:
-
Potency: MRT68601 hydrochloride demonstrates exceptional potency in in vitro assays with a reported IC50 of 6 nM, significantly lower than Amlexanox and GSK8612.[13] This high potency suggests that it can be used at lower concentrations, potentially minimizing off-target effects.
-
Selectivity: While Amlexanox is a dual inhibitor of TBK1 and IKKε, GSK8612 is reported to be highly selective for TBK1.[14][15][17] The selectivity profile of MRT68601 hydrochloride would need to be thoroughly investigated through broad kinase screening panels to fully understand its specificity.
-
Cellular Activity: All three inhibitors have demonstrated efficacy in cell-based assays, inhibiting downstream signaling events of TBK1 activation.[10][13][15] The choice of inhibitor for a particular cellular experiment may depend on the specific research question and the desired level of selectivity.
Conclusion: A Framework for Rigorous Validation
Validating the inhibition of TBK1 by MRT68601 hydrochloride requires a systematic and multi-faceted approach. By combining robust in vitro kinase assays with relevant cell-based functional readouts, researchers can confidently ascertain the compound's potency and cellular efficacy. Furthermore, comparing its performance against established inhibitors like Amlexanox and GSK8612 provides essential context for its utility as a research tool. The protocols and comparative data presented in this guide offer a solid foundation for drug development professionals and scientists to rigorously evaluate and utilize MRT68601 hydrochloride in their investigations of TBK1-mediated cellular processes.
References
- Perera, O. et al.
-
MDPI. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases. Available from: [Link]
-
PNAS. Chronic innate immune activation of TBK1 suppresses mTORC1 activity and dysregulates cellular metabolism. Available from: [Link]
-
NIH. Negative regulation of TBK1‐mediated antiviral immunity - PMC. Available from: [Link]
-
Frontiers. TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression. Available from: [Link]
-
NIH. Conserved function of bat TBK1 in activating innate immunity against RNA viruses - PMC. Available from: [Link]
-
protocols.io. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]
-
protocols.io. In vitro kinase assay. Available from: [Link]
-
BellBrook Labs. TBK1 Assay | A Validated TBK1 Inhibitor Screening Assay. Available from: [Link]
-
Reaction Biology. TBK1 NanoBRET Kinase Assay. Available from: [Link]
-
ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link]
- Hutti, J. E. et al. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS One. 2012.
-
ScienceDirect. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Available from: [Link]
-
NIH. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC. Available from: [Link]
-
ResearchGate. Summary of current TBK1 inhibitors. Available from: [Link]
-
BPS Bioscience. TBK1 Assay Kit. Available from: [Link]
-
Preprints.org. In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. Available from: [Link]
-
ChemRxiv. Identification of TBK1 inhibitors using a combination of pharmacophore- and machine learning-based approaches. Available from: [Link]
-
NIH. Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning - PMC. Available from: [Link]
-
Frontiers. Identification of TBK1 inhibitors against breast cancer using a computational approach supported by machine learning. Available from: [Link]
-
The American Association of Immunologists. TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Available from: [Link]
-
ACS Publications. Identification and Further Development of Potent TBK1 Inhibitors | ACS Chemical Biology. Available from: [Link]
-
NIH. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf. Available from: [Link]
-
NIH. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 3. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conserved function of bat TBK1 in activating innate immunity against RNA viruses: insights into the innate immune response in bats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. GSK8612 = 98 HPLC 2361659-62-1 [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Amlexanox, TBK1 and IKKepsilon inhibitor (CAS 68302-57-8) | Abcam [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Amlexanox | Cell Signaling Technology [cellsignal.com]
- 17. caymanchem.com [caymanchem.com]
MRT 68601 hydrochloride versus Amlexanox for TBK1 inhibition
TBK1 Inhibition in Disease Models: A Comparative Guide to MRT 68601 Hydrochloride and Amlexanox
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase that serves as a critical signaling node regulating innate immune responses, autophagy, and energy metabolism[1]. Dysregulation of TBK1 is implicated in diverse pathologies, ranging from obesity-induced metabolic syndrome to the survival of KRAS-mutant lung cancers[2]. For researchers investigating TBK1, selecting the appropriate pharmacological inhibitor is paramount. This guide objectively compares two prominent TBK1 inhibitors: MRT 68601 hydrochloride , an ultra-potent tool compound for in vitro oncology and autophagy studies, and Amlexanox , a dual TBK1/IKKε inhibitor with proven in vivo efficacy for metabolic and inflammatory disease models[3].
Mechanistic Overview: The TBK1 Signaling Divergence
TBK1 operates at the crossroads of multiple signaling cascades. Upon activation by upstream sensors (e.g., TLRs, cGAS-STING), TBK1 phosphorylates IRF3 to drive interferon production. In adipocytes, chronic inflammation upregulates TBK1, which phosphorylates phosphodiesterase 3B (PDE3B), leading to cAMP depletion and catecholamine resistance. In cancer cells, TBK1 facilitates autophagosome maturation via phosphorylation of autophagic receptors like Tax1bp1 and Ndp52[2].
TBK1 signaling divergence and targeted inhibition by Amlexanox and MRT 68601.
Quantitative Comparison
| Property | MRT 68601 Hydrochloride | Amlexanox |
| Primary Target(s) | TBK1 | TBK1, IKKε |
| IC50 Value | 6 nM[3] | 1 - 2 μM |
| Chemical Formula | C25H34N6O2·HCl | C16H14N2O4 |
| Molecular Weight | 487.04 g/mol [2] | 298.29 g/mol |
| Primary Application | Oncology, Autophagy Research | Metabolic Syndrome, Obesity, Inflammation |
| Key Mechanism | Inhibits autophagosome formation[2] | Restores cAMP via PDE3B inhibition |
| In Vivo Utility | Limited (Primarily In Vitro) | High (Orally active, clinically repurposed)[1] |
Deep Dive 1: MRT 68601 Hydrochloride - High-Potency Autophagy Blockade
Causality & Application: Lung cancer cells often develop "TBK1 addiction," relying on TBK1-mediated autophagy to clear toxic aggregates and sustain non-canonical NF-κB signaling. MRT 68601 hydrochloride is engineered for extreme potency (IC50 = 6 nM), making it the optimal choice for acute in vitro blockade of this pathway[2][3]. By inhibiting TBK1, MRT 68601 prevents the phosphorylation of autophagic receptors, halting autophagosome formation and inducing cancer cell apoptosis.
Self-Validating Protocol: Autophagic Flux Assay in Lung Cancer Cells To accurately measure autophagy inhibition, researchers must distinguish between the blockade of autophagosome formation (MRT 68601's target) and the blockade of lysosomal degradation. This protocol uses Bafilomycin A1 (BafA1) as a self-validating control.
-
Cell Seeding & Starvation : Seed A549 lung cancer cells in 6-well plates. Starve cells in Earle's Balanced Salt Solution (EBSS) for 2 hours to robustly induce basal autophagy.
-
Inhibitor Treatment : Treat cells with 100 nM MRT 68601 hydrochloride or DMSO (vehicle control) for 4 hours. (Causality: 100 nM is chosen to ensure complete target engagement based on its 6 nM IC50, while remaining low enough to avoid off-target kinase inhibition).
-
Flux Validation (BafA1 Co-treatment) : Add 50 nM BafA1 to a parallel set of MRT 68601-treated and vehicle-treated wells during the final 2 hours. (Validation Logic: BafA1 clamps lysosomal degradation. If MRT 68601 successfully blocks autophagosome formation upstream, the BafA1-induced accumulation of LC3-II will be significantly blunted compared to the vehicle+BafA1 control).
-
Quantification : Lyse cells in RIPA buffer and perform Western blotting for LC3-I/II and p62. A successful assay will show decreased LC3-II and increased p62 in the MRT 68601 alone group, with a failure to accumulate LC3-II in the MRT+BafA1 group.
Deep Dive 2: Amlexanox - Metabolic Reprogramming and Inflammation
Causality & Application: Amlexanox is a repurposed, orally bioavailable drug that selectively inhibits both TBK1 and IKKε (IC50 ~1-2 μM). In obesity, a high-fat diet induces chronic low-grade inflammation, upregulating TBK1/IKKε in adipose tissue. These kinases phosphorylate PDE3B, which degrades cAMP and blunts the lipolytic response to catecholamines (e.g., adrenaline). Amlexanox breaks this feedback loop, restoring cAMP levels, promoting lipolysis, and increasing energy expenditure[1].
Self-Validating Protocol: Ex Vivo Adipocyte Lipolysis and cAMP Rescue Assay This protocol validates Amlexanox's ability to rescue catecholamine resistance in an inflammatory microenvironment.
-
Adipocyte Differentiation & Inflammatory Priming : Differentiate 3T3-L1 preadipocytes into mature adipocytes over 8 days. Pre-treat with 10 ng/mL TNFα for 24 hours. (Causality: TNFα mimics obesity-induced inflammation, robustly upregulating TBK1/IKKε expression to establish the disease phenotype).
-
Amlexanox Incubation : Wash cells and incubate with 50 μM Amlexanox or vehicle for 2 hours.
-
Beta-Adrenergic Stimulation : Stimulate cells with 1 μM Isoproterenol (a β-adrenergic agonist) for 3 hours. (Validation Logic: The system is self-validating through three states: Isoproterenol alone (Maximal Lipolysis), TNFα + Isoproterenol (Suppressed Lipolysis due to TBK1), and TNFα + Amlexanox + Isoproterenol (Rescued Lipolysis)).
-
Metabolic Readout : Collect the culture media and quantify glycerol release using a colorimetric assay. Amlexanox efficacy is confirmed if glycerol release in the rescue group returns to >80% of the Isoproterenol-only baseline.
Comparative Selection Guide
-
Select MRT 68601 hydrochloride when your primary focus is oncology, autophagy, or structural biology requiring nanomolar target affinity. Its extreme potency is ideal for acute in vitro mechanistic studies[2].
-
Select Amlexanox when conducting in vivo metabolic phenotyping, obesity research, or studying the intersection of systemic inflammation and insulin resistance. Its established safety profile and dual TBK1/IKKε targeting make it the gold standard for metabolic disease models[1].
References
- Title: MRT 68601 hydrochloride | TBK1 Inhibitor - MedchemExpress.
- Title: MRT 68601 hydrochloride | TANK Binding Kinase Inhibitors: Tocris Bioscience Source: R&D Systems / Tocris Bioscience URL
- Title: Amlexanox | IkB Kinase Inhibitors: Tocris Bioscience - R&D Systems Source: R&D Systems / Tocris Bioscience URL
- Title: Inflammation produces catecholamine resistance in obesity via activation of PDE3B by the protein kinases IKKε and TBK1 Source: eLife URL
- Title: An inhibitor of the protein kinases TBK1 and IKK-ɛ improves obesity-related metabolic dysfunctions in mice Source: PubMed / Nature Medicine URL
Sources
Measuring the Downstream Effects of MRT 68601 Hydrochloride: A Comparative Guide for Researchers
For researchers in cellular biology and drug discovery, understanding the precise impact of chemical modulators on complex pathways is paramount. This guide provides an in-depth, comparative analysis of methods to measure the downstream effects of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1) that has been shown to inhibit the formation of autophagosomes.[1] We will explore the mechanistic underpinnings of its action, compare its effects to direct inhibitors of the core autophagy machinery, and provide detailed protocols for robust experimental validation.
The Role of TBK1 in Autophagy and the Mechanism of MRT 68601
Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, crucial for maintaining cellular homeostasis.[2][3] The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and fuse with lysosomes for degradation.[2] While the core autophagy machinery is well-defined, the regulatory networks are complex and involve numerous signaling pathways.
MRT 68601 hydrochloride is a potent inhibitor of TBK1, with an IC50 of 6 nM.[4] TBK1 is a serine/threonine kinase known for its role in innate immunity and inflammation. However, emerging evidence has implicated TBK1 in the regulation of autophagy.[4] Specifically, TBK1 can influence autophagosome formation, and its inhibition by MRT 68601 has been observed to block this process in lung cancer cells.[4] This positions MRT 68601 as a valuable tool to investigate the specific role of TBK1 in autophagy, distinct from the core Unc-51 like autophagy activating kinase (ULK) complex.
To provide a comprehensive understanding, this guide will compare the downstream effects of MRT 68601 with those of inhibitors targeting ULK1 and ULK2, the mammalian homologs of the yeast Atg1, which are critical for initiating autophagosome formation.[3][5]
Key Experimental Assays for Measuring Downstream Autophagic Effects
A critical aspect of studying autophagy modulation is the ability to accurately measure changes in the pathway. It is crucial to differentiate between an accumulation of autophagosomes due to increased formation versus a blockage in their fusion with lysosomes.[6] This is often referred to as measuring "autophagic flux".
Here, we detail essential, validated assays to monitor the downstream consequences of treating cells with MRT 68601 hydrochloride and its comparators.
Western Blotting for Autophagy Markers: LC3-II and p62/SQSTM1
Western blotting is a cornerstone technique for quantifying changes in key autophagy-related proteins.[7][8]
-
Microtubule-associated protein 1 light chain 3 (LC3): During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes.[9] An increase in the LC3-II/LC3-I ratio is a widely accepted indicator of autophagosome formation.[8]
-
p62/Sequestosome 1 (SQSTM1): This protein acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process.[10] Therefore, a decrease in p62 levels is indicative of a functional autophagic flux, while an accumulation suggests a blockage in the pathway.[10]
-
Cell Treatment: Plate cells at an appropriate density and treat with MRT 68601 hydrochloride, a positive control (e.g., the mTOR inhibitor rapamycin), and a negative control (DMSO vehicle) for the desired time points. To measure autophagic flux, a parallel set of wells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 or Chloroquine.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 and p62 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of LC3-II and p62 to a loading control such as GAPDH or β-actin.
Fluorescence Microscopy of LC3 Puncta
Visualizing the subcellular localization of LC3 provides a qualitative and semi-quantitative measure of autophagosome formation.[7]
-
GFP-LC3: Cells can be transfected with a plasmid encoding GFP-tagged LC3. Upon autophagy induction, GFP-LC3 translocates from a diffuse cytoplasmic distribution to discrete puncta, representing autophagosomes.[7]
-
Immunofluorescence for endogenous LC3: Alternatively, endogenous LC3 can be detected by immunofluorescence, which avoids potential artifacts from protein overexpression.[7]
-
Cell Culture and Treatment: Seed cells on glass coverslips. If using GFP-LC3, transfect the cells 24 hours prior to treatment. Treat cells with MRT 68601 hydrochloride and controls as described for Western blotting.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining (for endogenous LC3): Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C, followed by a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes.
Comparative Analysis: MRT 68601 vs. ULK1/2 Inhibitors
To contextualize the effects of MRT 68601, it is essential to compare its activity with direct inhibitors of the core autophagy machinery. ULK1/2 inhibitors, such as SBI-0206965 and SBP-7455, provide a direct point of comparison by targeting the initiation of autophagy.[11][12]
| Inhibitor | Primary Target(s) | Reported IC50 | Expected Downstream Effects on Autophagy |
| MRT 68601 hydrochloride | TBK1 | 6 nM | Inhibition of autophagosome formation.[4] |
| SBI-0206965 | ULK1, ULK2 | 108 nM (ULK1), 711 nM (ULK2)[12] | Potent inhibition of autophagy initiation.[11] |
| SBP-7455 | ULK1, ULK2 | 13 nM (ULK1), 476 nM (ULK2)[12] | Dual inhibition of ULK1/2, blocking autophagic flux.[13] |
| Chloroquine (CQ) | Lysosomal acidification | N/A | Blocks fusion of autophagosomes with lysosomes, leading to accumulation of LC3-II and p62.[13] |
Table 1: Comparison of MRT 68601 hydrochloride with other autophagy modulators.
Visualizing the Pathways and Workflows
To further clarify the points of intervention and the experimental logic, the following diagrams are provided.
Caption: Autophagy signaling pathway with points of intervention.
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assessing the IC50 of MRT 68601 hydrochloride in different cell lines
An in-depth evaluation of kinase inhibitors requires moving beyond biochemical cell-free assays to understand how compounds perform within complex cellular environments. As a Senior Application Scientist, I frequently evaluate TANK-binding kinase 1 (TBK1) inhibitors for their efficacy in modulating innate immunity and cancer cell survival.
MRT 68601 hydrochloride is a highly potent, ATP-competitive inhibitor of TBK1 and IKKε, boasting a biochemical IC50 of 6 nM[1]. However, assessing its cellular IC50 across different cell lines—such as K-Ras mutant non-small cell lung cancer (NSCLC) cells (e.g., A549) and murine macrophages (e.g., RAW264.7)—requires carefully designed, self-validating experimental protocols.
This guide provides a comprehensive comparison of MRT 68601 against alternative TBK1 inhibitors, elucidates the mechanistic rationale behind its application, and details robust methodologies for determining its IC50 in various cell lines.
Mechanistic Overview: Why Target TBK1?
TBK1 is a critical node in two distinct cellular pathways:
-
Innate Immunity: It phosphorylates IRF3 to induce type I interferons in response to viral or bacterial pathogens.
-
Basal Autophagy & Cancer Survival: In K-Ras-dependent NSCLC cells, TBK1 phosphorylates xenophagy cargo receptors (Ndp52 and Tax1bp1). This drives basal autophagy, which subsequently promotes non-canonical NF-κB (RelB) signaling, a pathway these cancer cells are "addicted" to for survival and proliferation[2].
MRT 68601 hydrochloride directly binds the ATP pocket of TBK1, blocking the phosphorylation of these cargo receptors and effectively starving K-Ras mutant cells of their autophagic survival mechanism[2].
TBK1 signaling in K-Ras mutant NSCLC and targeted inhibition by MRT 68601.
Comparative Profiling of TBK1 Inhibitors
When selecting a TBK1 inhibitor, researchers must weigh biochemical potency against cellular penetrance, off-target effects, and the specific cell line being used. Below is an objective comparison of MRT 68601 against other standard-of-care alternatives[3].
| Inhibitor | Primary Targets | Biochemical IC50 | Cellular IC50 / EC50 | Key Characteristics & Limitations |
| MRT 68601 HCl | TBK1, IKKε | 6 nM[1] | ~58 nM (RAW264.7)[4] | Excellent potency for blocking autophagosome formation in lung cancer cells[1]. |
| BX795 | TBK1, IKKε, PDK1 | 6 nM | ~300 nM (A549) | High potency but broad off-target profile (inhibits PDK1, Aurora B)[3]. |
| Amlexanox | TBK1, IKKε | ~1–2 μM | >10 μM (3T3-L1) | Clinically approved, but requires micromolar doses; poor tool for precise in vitro mechanistic studies[3]. |
| GSK8612 | TBK1 | 1 nM | ~200 nM (THP-1) | Highly selective for TBK1 over IKKε; ideal for distinguishing between the two isoforms[3]. |
Note: Cellular IC50 values are inherently higher than biochemical IC50s due to the high intracellular concentration of ATP (which competes with the inhibitor) and cell membrane permeability barriers.
Experimental Workflows for IC50 Determination
To ensure scientific integrity, the determination of an IC50 must be a self-validating system . This means running a phenotypic assay (Cell Viability) in parallel with a mechanistic target-engagement assay (Western Blot for downstream phosphorylation) to prove that the loss of viability is explicitly caused by TBK1 inhibition, rather than non-specific cytotoxicity.
Experimental workflow for determining the cellular IC50 of MRT 68601.
Protocol A: Assessing Phenotypic IC50 via Cell Viability (A549 Cells)
Causality Check: We use an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than an MTT assay. MTT relies on mitochondrial reductase activity, which can be artificially skewed when evaluating autophagy inhibitors that alter mitochondrial turnover (mitophagy).
-
Cell Seeding: Harvest A549 cells in the exponential growth phase. Seed at 3,000 cells/well in a 96-well opaque white plate using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock of MRT 68601 hydrochloride in DMSO[1]. Create a 10-point, 3-fold serial dilution series in DMSO. Why 3-fold? This provides the optimal logarithmic spread to capture the upper and lower asymptotes of a sigmoidal dose-response curve, which is mathematically required for an accurate IC50 calculation.
-
Treatment: Dilute the DMSO stocks 1:1000 into culture media to achieve a final top concentration of 10 μM (final DMSO concentration = 0.1%). Treat the cells for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1 μM Staurosporine for total cell death).
-
Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo reagent in a 1:1 ratio to the media volume. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.
-
Data Analysis: Normalize data to the vehicle control (100% viability). Plot Log(Concentration) vs. Normalized Response in GraphPad Prism and fit using a 4-parameter non-linear regression to derive the IC50.
Protocol B: Assessing Target Engagement IC50 (RAW264.7 Cells)
Causality Check: To confirm that MRT 68601 is hitting TBK1 inside the cell, we must measure the inhibition of a direct downstream substrate. In RAW264.7 macrophages, TBK1 phosphorylates IRF3 upon LPS stimulation.
-
Cell Seeding: Seed RAW264.7 cells at 2x10^5 cells/well in a 12-well plate. Incubate overnight.
-
Pre-treatment: Treat cells with a 6-point dose-response of MRT 68601 (ranging from 10 nM to 3 μM) for 1 hour. This pre-incubation allows the compound to penetrate the cell membrane and occupy the TBK1 ATP-binding pocket.
-
Stimulation: Add 100 ng/mL LPS to the media for 2 hours to activate the TLR4/TBK1 signaling cascade.
-
Harvest & Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the fragile phospho-epitopes).
-
Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against Phospho-IRF3 (Ser396) and total IRF3.
-
Quantification: Perform densitometry on the bands. The ratio of p-IRF3 to total IRF3 will decrease in a dose-dependent manner. The concentration at which this ratio is reduced by 50% represents the target-engagement IC50, which should closely align with the ~58 nM value reported in literature for this cell line[4].
Critical Troubleshooting & Scientist Insights
-
Hydration States & Molecular Weight: MRT 68601 hydrochloride is supplied as a salt. Batch-specific degrees of hydration can alter the molecular weight slightly from the theoretical 487.04 g/mol [1]. Always use the batch-specific Certificate of Analysis (CoA) to calculate your molarity, or your IC50 curves will shift laterally.
-
Autophagy Readouts: If you are assessing IC50 based on autophagosome inhibition in NSCLC cells, you must co-treat cells with a lysosomal inhibitor like Chloroquine (e.g., 5 µM for 8 h)[2]. Without blocking lysosomal degradation, LC3B-II (the autophagosome marker) degrades too rapidly to be accurately quantified by Western blot. MRT 68601 will dose-dependently decrease the Chloroquine-induced accumulation of LC3B-II[2].
References
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Newman AC, Scholefield CL, Kemp AJ, et al. "TBK1 kinase addiction in lung cancer cells is mediated via autophagy of Tax1bp1/Ndp52 and non-canonical NF-κB signalling." PLoS One. 2012;7(11):e50672. Available at:[Link]
-
McIver EG, et al. "Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases." Bioorganic & Medicinal Chemistry Letters. 2012;22(23):7169-7173. Available at:[Link]
-
Hasan M, et al. "The role of TBK1 in cancer pathogenesis and anticancer immunity." Journal of Experimental & Clinical Cancer Research. 2022. Available at:[Link]
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- 4. medchemexpress.com [medchemexpress.com]
The Definitive Comparison Guide: Cross-Reactivity and Selectivity Profile of MRT 68601 Hydrochloride
Introduction
TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are critical signaling nodes regulating innate immunity, autophagosome maturation, and fibrogenic pathways. While early-generation inhibitors provided baseline mechanistic insights, their broad cross-reactivity often confounded experimental outcomes. MRT 68601 hydrochloride has emerged as a highly potent, selective inhibitor of TBK1 (IC50 = 6 nM) and IKKε[1].
This guide objectively compares the cross-reactivity profile of MRT 68601 against alternative inhibitors (BX795, MRT 67307, BAY-985) and provides validated, self-correcting methodologies for deploying it in complex cellular assays.
The Critical Need for Selectivity in TBK1/IKKε Inhibition
When investigating complex pathways like autophagy or the NLRP3 inflammasome, kinase cross-reactivity is a primary source of false-positive data. For instance, early studies utilizing BX795 to block TBK1 were complicated by its potent off-target inhibition of PDK1 and Akt[2][3]. Because PDK1 and Akt independently regulate the mTOR pathway and autophagy, distinguishing TBK1's specific role became nearly impossible. MRT 68601 was developed to eliminate this background noise, offering a clean pharmacological profile that directly links phenotypic changes to TBK1/IKKε inhibition without disrupting parallel survival cascades[4].
Cross-Reactivity Profile: MRT 68601 vs. Alternatives
The following table synthesizes the quantitative binding affinities and cross-reactivity profiles of leading TBK1/IKKε inhibitors to guide compound selection.
| Inhibitor | TBK1 IC50 | IKKε IC50 | Major Off-Targets (Cross-Reactivity) | Selectivity Profile |
| MRT 68601 | 6 nM | ~10-20 nM | Highly selective; minimal off-target kinase binding. | High |
| BAY-985 | 2 nM | 2 nM | FLT3 (123 nM), RSK4 (276 nM), DRAK1 (311 nM). | High |
| MRT 67307 | 19 nM | 160 nM | ULK1 (45 nM), ULK2 (38 nM), SIK1-3, MARK1-4. | Moderate |
| BX795 | 6 nM | 41 nM | PDK1 (11 nM), S6K1, Akt, Aurora B, ERK8. | Low (Pan-kinase) |
Data Interpretation & Causality: While BX795 and MRT 67307 are potent, their cross-reactivity with PDK1 and ULK1/2, respectively, makes them unsuitable for autophagy research[2][5]. ULK1 is the master initiator of autophagy; inhibiting it with MRT 67307 will block autophagosome formation entirely independently of TBK1. MRT 68601 maintains nanomolar potency against TBK1 without hitting ULK1 or PDK1, making it the superior choice for isolating TBK1's specific role in autophagosome maturation[5][6].
Mechanistic Pathway Visualization
To understand the experimental applications of MRT 68601, we must map its position within the signaling network. TBK1 typically drives IRF3 phosphorylation (promoting interferons), facilitates autophagosome formation, and acts as a physiological "OFF switch" to prevent hyperactivation of the NLRP3 inflammasome[7][8].
MRT 68601 blocks TBK1/IKKε, preventing IRF3 activation and autophagy while hyperactivating NLRP3.
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols integrate self-validating control steps to confirm that the observed phenotypes are strictly due to TBK1/IKKε inhibition.
Protocol A: Assessing NLRP3 Inflammasome Hyperactivation
Rationale: Because TBK1 limits NLRP3 activation, treating macrophages with MRT 68601 prior to an inflammasome trigger will enhance IL-1β secretion and ASC speck formation[8][9].
-
Cell Preparation: Seed Bone Marrow-Derived Macrophages (BMDMs) in a 96-well plate.
-
Priming: Treat cells with 100 ng/mL ultrapure LPS for 4 hours to induce pro-IL-1β and NLRP3 expression[8].
-
Inhibitor Pre-treatment: Add 10 µM MRT 68601 hydrochloride 30 minutes prior to the activation step.
-
Self-Validation Step: In a parallel control well, add 10 µM of the caspase-1 inhibitor VX-765 30 minutes before MRT 68601. This prevents pyroptotic cell death and prevents the loss of ASC specks into the supernatant, ensuring accurate intracellular imaging[8].
-
-
Activation: Stimulate with a subsaturating dose of nigericin (2.5 µM) for 1 hour.
-
Causality Note: Using a subsaturating dose is critical. A saturating dose would maximize inflammasome activation, masking the potentiating (hyperactivating) effect of TBK1 inhibition[8].
-
-
Readout: Quantify IL-1β secretion via ELISA from the supernatant and image ASC specks via immunofluorescence.
Protocol B: Inhibiting Fibrogenic Fibroblast Activation
Rationale: TBK1 regulates YAP/TAZ-mediated extracellular matrix (ECM) deposition. MRT 68601 can reduce fibronectin and collagen deposition in idiopathic pulmonary fibrosis (IPF) models[7].
-
Cell Culture: Plate normal human lung fibroblasts to confluence in clear-bottom 96-well plates.
-
Media Exchange: Once attached, switch to DMEM containing 0.1% FBS to starve the cells and establish a signaling baseline[7].
-
Stimulation & Treatment: Co-treat cells with 2 ng/mL TGF-β (to stimulate fibrogenesis) and MRT 68601 (titrated from 1 µM to 15 µM) for 72 hours[7].
-
Readout: Perform Immuno-ECM analysis. Fix cells and immunostain for α-smooth muscle actin (α-SMA) and collagen I.
-
Self-Validation Step: Include a proteasomal inhibitor (e.g., MG-132) control arm. TBK1 inhibition decreases YAP/TAZ levels via proteasomal degradation; MG-132 should rescue YAP/TAZ levels even in the presence of MRT 68601, proving the mechanism of action[7].
-
Conclusion & Best Practices
When designing assays around TBK1/IKKε, compound selection dictates data reliability. While BX795 remains useful as a broad-spectrum tool, MRT 68601 hydrochloride provides the stringent selectivity required for modern mechanistic studies—particularly in autophagy and inflammasome research where off-target kinase inhibition directly contradicts the experimental hypothesis. Always utilize dose-response titrations and orthogonal genetic knockdown (e.g., siRNA) to validate pharmacological findings.
References
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- 9. pnas.org [pnas.org]
A Comparative Guide to MRT 68601 Hydrochloride and Other TBK1/IKKε Inhibitors
This guide provides a comprehensive literature review and comparative analysis of MRT 68601 hydrochloride, a potent inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic details, comparative efficacy, and experimental protocols related to MRT 68601 and its key alternatives. Our objective is to furnish the scientific community with the necessary data to make informed decisions when selecting a TBK1/IKKε inhibitor for their research.
Introduction to TBK1/IKKε Signaling and Inhibition
TANK-binding kinase 1 (TBK1) and its homolog IκB kinase ε (IKKε) are non-canonical IκB kinases that play pivotal roles in innate immunity, inflammation, autophagy, and oncogenesis.[1][2] They are key regulators of the interferon regulatory factor (IRF) and nuclear factor-κB (NF-κB) signaling pathways.[2] Upon activation by various stimuli, such as viral or bacterial components, TBK1/IKKε phosphorylate and activate transcription factors like IRF3 and IRF7, leading to the production of type I interferons (IFN-α/β).[2] Dysregulation of TBK1/IKKε signaling is implicated in a range of diseases, including autoimmune disorders and cancer, making them attractive therapeutic targets.[3][4]
MRT 68601 hydrochloride has emerged as a potent small molecule inhibitor of TBK1. This guide will compare its performance against other widely used TBK1/IKKε inhibitors, including BX795 and MRT67307.
Comparative Analysis of TBK1/IKKε Inhibitors
The selection of an appropriate inhibitor is critical for the success of any study. This section provides a head-to-head comparison of MRT 68601, BX795, and MRT67307, focusing on their potency, selectivity, and cellular effects.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for MRT 68601 and other prominent TBK1/IKKε inhibitors.
| Inhibitor | Target | IC50 (nM) | Reference |
| MRT 68601 hydrochloride | TBK1 | 6 | |
| BX795 | TBK1 | 6 | [5] |
| IKKε | 41 | [5] | |
| PDK1 | 6 | [5] | |
| MRT67307 | TBK1 | 19 | [5] |
| IKKε | 160 | [5] | |
| ULK1 | 45 | [5] | |
| ULK2 | 38 | [5] | |
| GSK8612 | TBK1 | pIC50 = 6.8 | [5] |
| Amlexanox | TBK1/IKKε | ~1000-2000 | [5] |
Expert Interpretation: While both MRT 68601 and BX795 exhibit potent inhibition of TBK1 with a reported IC50 of 6 nM, it is crucial to consider their selectivity profiles. BX795 is also a potent inhibitor of PDK1, which can lead to off-target effects. MRT67307, while slightly less potent against TBK1 than MRT 68601 and BX795, shows dual inhibition of TBK1 and IKKε, as well as activity against ULK1 and ULK2, which could be advantageous in studies of autophagy.[5] GSK8612 is reported to be a highly selective TBK1 inhibitor.[5][6]
Selectivity and Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity. Non-specific binding can lead to confounding results and potential toxicity.
Studies have shown that while BX795 is a potent TBK1 inhibitor, it has significant off-target effects, including the inhibition of 3-phosphoinositide-dependent kinase 1 (PDK1).[7] This lack of specificity has led to the development of more selective inhibitors.
MRT67307 is an improved version of BX795 with fewer described off-target effects.[5] However, it still exhibits activity against other kinases like ULK1 and ULK2.[5]
A comparative analysis of GSK8612, MRT67307, and BX795 revealed that GSK8612 is a more specific TBK1 inhibitor.[6] Interestingly, treatment with BX795 or MRT67307 alone was found to induce the phosphorylation of TBK1 at Ser172, suggesting they may activate other kinases that phosphorylate TBK1.[6] This highlights the complex cellular responses that can be triggered by these inhibitors.
Cellular Effects: A Comparative Overview
The ultimate test of an inhibitor's utility is its effect in a cellular context. MRT 68601, BX795, and MRT67307 have been used to probe the role of TBK1/IKKε in various cellular processes.
In the context of NLRP3 inflammasome activation , all three inhibitors—MRT 68601, BX 795, and MRT 67307—were found to enhance ASC speck formation in a concentration-dependent manner, suggesting that TBK1 and/or IKKε kinase activity acts as an "OFF" switch for the NLRP3 inflammasome.[8]
Regarding autophagy , MRT 68601 has been shown to inhibit the formation of autophagosomes in lung cancer cells. MRT67307 also blocks autophagy in cells, likely through its dual inhibition of TBK1/IKKε and ULK1/ULK2.[5]
In cancer cell proliferation , both BX795 and MRT67307 have been shown to reduce the proliferation of T cells.[9] The combination of TBK1 inhibitors with other targeted therapies, such as CARM1 or MEK inhibitors, has been shown to enhance their anti-proliferative potency.[9]
Experimental Protocols for Comparative Analysis
To aid researchers in their comparative studies, we provide detailed protocols for key assays used to evaluate TBK1/IKKε inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified TBK1 or IKKε.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at Km concentration for the specific kinase)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test inhibitors (e.g., MRT 68601, BX795, MRT67307)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
96-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, the recombinant kinase, and the substrate.
-
Add the serially diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement of a drug in a cellular environment. It is based on the principle that ligand binding can alter the thermal stability of a protein.[10][11][12]
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and reagents
-
Test inhibitors (e.g., MRT 68601, BX795)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TBK1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of soluble TBK1 by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the amount of soluble TBK1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Signaling Pathways and Mechanistic Insights
MRT 68601 and other TBK1/IKKε inhibitors exert their effects by modulating key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
TBK1/IKKε-mediated Interferon Production:
Caption: Simplified signaling pathway of TBK1/IKKε-mediated type I interferon production and the point of inhibition by small molecules.
Conclusion
MRT 68601 hydrochloride is a potent and valuable tool for studying the roles of TBK1 in various biological processes. While it exhibits high potency, researchers should consider its selectivity profile in the context of their specific experimental questions. This guide has provided a comparative analysis of MRT 68601 with other commonly used TBK1/IKKε inhibitors, along with detailed experimental protocols to facilitate their evaluation. The choice of inhibitor will ultimately depend on the specific requirements of the study, including the desired potency, selectivity, and the cellular context being investigated. As the field of TBK1/IKKε research continues to evolve, a thorough understanding of the available chemical probes will be essential for advancing our knowledge of these critical signaling pathways.
References
-
BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved from [Link]
- Hutti, J. E., Porter, M. A., Cheely, A. W., Cantley, L. C., Wang, X., Kireev, D., & Baldwin, A. S. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494.
-
Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]
- Molina, D. M., & Nordlund, P. (2016). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual review of pharmacology and toxicology, 56, 141-161.
- Paudel, D., & Hal-Uddin, M. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets, 24(10), 965-981.
- Paudel, D., et al. (2018). Selective TBK1/IKKi dual inhibitors with anticancer potency. Oncotarget, 9(50), 29487.
- Hasan, M., & Yan, N. (2016). Therapeutic potential for inhibiting TBK1 in autoimmune diseases and interferonopathies. Pharmacological research, 111, 336-342.
- Gasiorek, J., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv.
- Al-Ali, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in molecular biology (Clifton, N.J.) (Vol. 1479, pp. 219–232). Humana Press.
- An, N. (n.d.). Targeting TBK1 and CARM1 to combat lung adenocarcinoma.
- Lomenick, B. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Hasan, M., Maroof, A., & Yan, N. (2016). Therapeutic potential for inhibiting TBK1 in autoimmune diseases and interferonopathies. Pharmacological research, 111, 336-342.
-
BPS Bioscience. (n.d.). TBK1 Assay | A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]
-
BellBrook Labs. (n.d.). TBK1 Assay | A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]
- Chernobrovkin, A., & Zubarev, R. A. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR protocols, 3(2), 101292.
- Paudel, D., & Hal-Uddin, M. (2020). Targeting TANK-binding kinase 1 (TBK1) in cancer. Expert Opinion on Therapeutic Targets, 24(10), 965-981.
- Gasiorek, J., et al. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv.
- Balka, K. R., et al. (2020). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Proceedings of the National Academy of Sciences, 117(31), 18646-18657.
-
BellBrook Labs. (n.d.). TBK1 Kinase Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved from [Link]
- Roche, S., & Bantscheff, M. (2011).
- Clark, K., et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry, 284(21), 14136-14146.
- Balka, K. R., et al. (2020). TBK1 and IKKε act like an OFF switch to limit NLRP3 inflammasome pathway activation. Proceedings of the National Academy of Sciences, 117(31), 18646-18657.
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- 3. Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential for inhibiting TBK1 in autoimmune diseases and interferonopathies - OAK Open Access Archive [oak.novartis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε: A DISTINCT UPSTREAM KINASE MEDIATES SER-172 PHOSPHORYLATION AND ACTIVATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Data from MRT 68601 Hydrochloride Experiments: A Comparative Guide to TBK1 Inhibitors
Introduction to TBK1 Profiling and MRT 68601
TANK-binding kinase 1 (TBK1) is a master regulatory kinase positioned at the intersection of innate immunity, neuroinflammation, and selective autophagy[1]. In oncological research, particularly concerning lung cancer and renal cell carcinoma, TBK1 hyperactivation drives tumor survival by promoting the autophagic clearance of ubiquitinated cargo[1][2].
MRT 68601 hydrochloride has emerged as a highly potent, targeted TBK1 inhibitor with an IC50 of 6 nM[3][4]. It effectively blocks the formation of autophagosomes in lung cancer cells by preventing the phosphorylation of the autophagy receptor p62/SQSTM1[4][5]. However, validating the efficacy of MRT 68601 against alternative inhibitors requires a rigorous, self-validating statistical framework to differentiate true mechanistic inhibition from off-target cytotoxicity.
Mechanistic Pathway: TBK1 and Autophagy
To understand the statistical endpoints of these experiments, one must first map the biological causality. TBK1 directly phosphorylates p62 at the Ser403 residue (Ser405 in murine models)[2]. This phosphorylation exponentially increases p62's affinity for ubiquitinated proteins, driving their engulfment into autophagosomes[5]. MRT 68601 intervenes by competitively blocking the ATP-binding site of TBK1.
Figure 1: Mechanistic pathway of TBK1-mediated p62 phosphorylation and inhibition by MRT 68601.
Objective Comparison: MRT 68601 vs. Alternative TBK1 Inhibitors
When designing an experiment, selecting the correct inhibitor is paramount. While several small molecules target TBK1, their off-target profiles drastically alter the statistical interpretation of phenotypic data.
| Inhibitor | Primary Target(s) | IC50 (TBK1) | Off-Target Activity | Experimental Utility |
| MRT 68601 | TBK1 | 6 nM[3] | Minimal at effective doses | High-specificity research tool for autophagy in lung cancer. |
| BX795 | TBK1, PDK1, IKKε | 6 nM[6] | High (PDK1 IC50 = 6 nM)[6] | Broad kinase profiling; high risk of confounding variables. |
| MRT67307 | TBK1, IKKε, ULK1/2 | 19 nM[6] | Moderate (ULK1/2 IC50 ~40 nM)[6] | Dual TBK1/IKKε inhibition; useful for pan-IKK studies. |
| Amlexanox | TBK1, IKKε | ~1000-2000 nM[6] | Low | In vivo models and clinical trials for metabolic disorders. |
Causality in Selection: Why choose MRT 68601 over the widely used BX795? BX795 exhibits equimolar affinity for PDK1 (6 nM)[6]. If an experimenter observes a reduction in cell viability using BX795, statistical models cannot definitively attribute the effect to TBK1 inhibition versus PDK1 inhibition. MRT 68601 provides a cleaner statistical baseline, isolating the TBK1-specific phenotype.
Experimental Protocols & Statistical Workflows
To ensure scientific integrity, every protocol must operate as a self-validating system . Below are the standardized methodologies and the causal logic behind their statistical analyses.
Protocol 1: In Vitro Kinase Assay & IC50 Determination
This protocol quantifies the absolute inhibitory potency of MRT 68601 using an ATP-depletion luminescence assay.
Step-by-Step Methodology:
-
Preparation: Plate recombinant TBK1 enzyme in a 384-well plate.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of MRT 68601 (ranging from 0.1 nM to 10 μM)[3]. Include a DMSO vehicle control (Maximum Activity) and a no-enzyme control (Background).
-
Reaction: Add ATP and a universal kinase substrate. Incubate for 60 minutes at room temperature.
-
Readout: Add a luminescent kinase reagent (e.g., Kinase-Glo) to measure residual ATP. Read luminescence on a microplate reader.
Statistical Analysis & Logic:
-
Quality Control (Z'-factor): Before analyzing the inhibitor, calculate the Z'-factor using the vehicle and background controls. A
confirms the assay window is statistically robust enough to differentiate signal from noise. If , the plate is rejected. -
Data Normalization: Convert raw luminescence units (RLU) to "% Inhibition" relative to the vehicle control.
-
Non-linear Regression (4PL): Fit the normalized data to a 4-Parameter Logistic (4PL) model.
-
Why 4PL? Kinase inhibition follows a sigmoidal dose-response curve. Unlike linear models, the 4PL model accurately estimates the baseline (bottom asymptote) and saturation limits (top asymptote), which is critical for accounting for background luminescence and complete enzyme saturation.
-
Protocol 2: Cellular Autophagy Assay (p62 Phosphorylation)
This protocol assesses the intracellular efficacy of MRT 68601 in lung cancer cells.
Step-by-Step Methodology:
-
Cell Culture: Seed A549 lung cancer cells and culture until 80% confluent.
-
Treatment: Treat cells with varying concentrations of MRT 68601 (e.g., 10 nM, 50 nM, 100 nM) or alternative inhibitors (BX795, Amlexanox) for 4 hours[5].
-
Lysis & Western Blot: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe for Phospho-p62 (Ser403), Total p62, and β-actin (loading control)[2].
Statistical Analysis & Logic:
-
Densitometry Normalization: Quantify band intensities. Normalize the Phospho-p62 signal to Total p62. Self-validation: This ensures that any observed decrease is due to true kinase inhibition by MRT 68601, rather than global protein degradation or cytotoxicity.
-
One-Way ANOVA: Test the null hypothesis across all treatment groups.
-
Why ANOVA? Running multiple independent t-tests inflates the Type I error rate (false positives). ANOVA controls for this variance across the entire dataset.
-
-
Dunnett's Post-Hoc Test: Compare each MRT 68601 concentration group directly against the DMSO control.
-
Why Dunnett's? It is specifically powered to compare multiple treatment arms against a single control, strictly controlling the Family-Wise Error Rate (FWER).
-
Figure 2: Statistical workflow for validating kinase inhibitor efficacy and assay robustness.
References
-
Genes to Cells (via PubMed) - TBK1 inhibitors enhance transfection efficiency by suppressing p62/SQSTM1 phosphorylation. Retrieved from: [Link]
-
Cancer Research (AACR Journals) - TBK1 Is a Synthetic Lethal Target in Cancer with VHL Loss. Retrieved from:[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRT 68601 hydrochloride | TANK Binding Kinase | Tocris Bioscience [tocris.com]
- 5. TBK1 inhibitors enhance transfection efficiency by suppressing p62/SQSTM1 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
